2,2,7,8-Tetramethyl-6-chromanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,7,8-tetramethyl-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8-9(2)12-10(7-11(8)14)5-6-13(3,4)15-12/h7,14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZAHVJKMAYFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161798 | |
| Record name | 2,2,7,8-Tetramethyl-6-chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14168-12-8 | |
| Record name | 2,2,7,8-Tetramethyl-6-chromanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014168128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,7,8-Tetramethyl-6-chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2,2,7,8-Tetramethyl-6-chromanol (Trolox)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2,2,7,8-Tetramethyl-6-chromanol, commonly known as Trolox. Trolox, a water-soluble analog of vitamin E, is a potent antioxidant extensively utilized as a standard in biochemical assays to assess the antioxidant capacity of various substances.[1][2][3] This document details the chemical synthesis from readily available starting materials and outlines robust purification methodologies to obtain high-purity Trolox suitable for research and drug development applications.
Synthesis of this compound
The most widely recognized synthesis of Trolox was first reported by Scott et al. in 1974 and involves the acid-catalyzed reaction of 2,3,5-trimethylhydroquinone with methacrylic acid.[4] This one-pot reaction proceeds via a cyclization mechanism to form the chromanol ring structure.
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Synthesis of Trolox from 2,3,5-trimethylhydroquinone and methacrylic acid.
Experimental Protocol: Synthesis of Trolox
This protocol is based on the principles of the original synthesis.
Materials:
-
2,3,5-Trimethylhydroquinone
-
Methacrylic acid
-
Acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve 2,3,5-trimethylhydroquinone in the anhydrous solvent.
-
Addition of Reactants: Under a continuous stream of inert gas, add methacrylic acid to the solution. Subsequently, carefully add the acid catalyst to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove any remaining acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude Trolox.
| Parameter | Value/Condition |
| Reactants | 2,3,5-Trimethylhydroquinone, Methacrylic acid |
| Catalyst | Strong acid (e.g., HCl, H₂SO₄) |
| Solvent | Anhydrous dioxane or toluene |
| Reaction Temperature | Reflux |
| Reaction Time | Monitored by TLC (typically several hours) |
| Work-up | Aqueous wash and extraction |
| Expected Yield | Varies based on specific conditions, typically moderate to high |
Table 1: Summary of Reaction Parameters for Trolox Synthesis.
Purification of this compound
The crude Trolox obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and colored impurities. The two primary methods for purification are recrystallization and column chromatography.
Purification Workflow
Caption: General workflow for the purification of crude Trolox.
Experimental Protocol: Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Procedure:
-
Solvent Selection: Dissolve the crude Trolox in a minimum amount of a hot solvent in which it is highly soluble. Suitable solvents include methanol, ethanol, or a mixture of ethyl acetate and hexane.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.
Experimental Protocol: Column Chromatography
Column chromatography is a versatile technique for separating and purifying compounds from a mixture.[5][6][7][8][9] For Trolox, silica gel is a commonly used stationary phase.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude Trolox in a minimum amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a suitable solvent system. A common eluent for Trolox and its derivatives is a mixture of petroleum ether and ethyl acetate (e.g., in a 4:1 ratio).[10] The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the presence of Trolox using thin-layer chromatography (TLC).
-
Concentration: Combine the fractions containing the pure Trolox and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Condition/Solvent System |
| Stationary Phase | Silica Gel (200-300 mesh)[10] |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (e.g., 4:1 v/v)[10] |
| Elution Mode | Isocratic or Gradient |
| Monitoring | Thin-Layer Chromatography (TLC) |
Table 2: Typical Conditions for Column Chromatography Purification of Trolox.
Characterization and Quality Control
The purity and identity of the synthesized and purified Trolox should be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | The melting point of pure Trolox is reported to be in the range of 184-186°C.[11] |
| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons of the chroman ring, and the methyl groups. The chemical shifts and coupling constants will be consistent with the structure of this compound. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon atoms in the Trolox molecule. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Trolox (250.29 g/mol ).[11] |
| Purity (HPLC) | High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product, which should typically be ≥98%. |
Table 3: Analytical Data for the Characterization of this compound.
By following the detailed synthesis and purification protocols outlined in this guide, researchers and scientists can reliably produce high-purity this compound for their specific applications in antioxidant research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trolox - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Purification [chem.rochester.edu]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. scielo.br [scielo.br]
- 11. grsc.store [grsc.store]
In Vitro Biological Activities of 2,2,7,8-Tetramethyl-6-chromanol: An In-Depth Technical Guide
Disclaimer: Scientific literature extensively details the in vitro biological activities of the closely related structural analog, 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) , a derivative of Vitamin E. However, there is a significant lack of specific data for 2,2,7,8-Tetramethyl-6-chromanol . This guide will therefore focus on the well-documented activities of PMC to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential biological effects of this class of chromanol derivatives. The methodologies and findings presented for PMC offer a strong foundational framework for investigating this compound.
Core Biological Activities of 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) in Vitro
2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is recognized as the antioxidant moiety of α-tocopherol (Vitamin E) and has demonstrated significant potential in modulating cellular signaling pathways and exhibiting anti-cancer properties in various in vitro models.[1][2] Its primary activities revolve around its potent antioxidant and cytoprotective effects, particularly in mitigating oxidative stress-induced cell damage.
Antioxidant and Cytoprotective Effects
PMC has been shown to protect human retinal pigment epithelial (RPE) cells from cytotoxicity induced by oxidized low-density lipoprotein (ox-LDL), a key factor in the pathogenesis of age-related macular degeneration (AMD).[3][4] This protective mechanism is primarily attributed to its ability to scavenge free radicals and modulate the cellular antioxidant response.[3][4]
A key signaling pathway implicated in PMC's protective action is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Under conditions of oxidative stress, PMC prevents the upregulation of stress-responsive genes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase (NQO1).[3][4] It achieves this by blocking the generation of reactive oxygen species (ROS), which in turn inhibits the nuclear translocation of Nrf2, thereby preventing the activation of the antioxidant response element (ARE).[3][4]
Anti-inflammatory Activity
In addition to its antioxidant properties, PMC has been observed to inhibit the respiratory burst and migration of neutrophils induced by various stimuli.[1] This suggests a potential role for PMC in modulating inflammatory responses. Furthermore, it has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[1]
Anti-Cancer Activity
PMC has demonstrated potent activity against prostate cancer cell lines through its modulation of the androgen receptor (AR) signaling pathway.[1][2]
Quantitative Data on In Vitro Activities of PMC
The following table summarizes the quantitative data from key in vitro studies on 2,2,5,7,8-Pentamethyl-6-chromanol (PMC).
| Biological Activity | Cell Line | Treatment | Concentration | Effect | Reference |
| Cytoprotection | Primary human RPE cells | Oxidized LDL | 1.3 µM | Significantly reduced ox-LDL-induced cell death from 44.9% to 8.6% at 48h. | [4] |
| Inhibition of Neutrophil Migration | Human neutrophils | fMLP, PMA, or LTB4 | 4-12 µM | Inhibited respiratory burst and migration. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound.
Cell Viability Assay (LDH Assay)
-
Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Culture: Primary human retinal pigment epithelial (hRPE) cells are seeded in appropriate culture plates and allowed to adhere.
-
Treatment: Cells are treated with oxidized low-density lipoprotein (ox-LDL) in the presence or absence of PMC (e.g., 1.3 µM) for specified time points (e.g., 24 and 48 hours).[4]
-
LDH Measurement: The culture supernatant is collected, and LDH activity is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. The amount of LDH released is proportional to the number of lysed cells.
-
Data Analysis: Results are expressed as a percentage of cytotoxicity compared to a positive control (cells treated with a lysis buffer).
Western Blot Analysis for Protein Expression
-
Objective: To determine the protein levels of key signaling molecules (e.g., Nrf2, HO-1, NQO1).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-HO-1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Neutrophil Migration Assay
-
Objective: To assess the effect of a compound on the chemotactic migration of neutrophils.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.
-
Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with a chemoattractant (e.g., fMLP, PMA, or LTB4), and the upper wells contain the neutrophil suspension pre-incubated with different concentrations of the test compound (e.g., PMC at 4-12 µM).[1] A microporous membrane separates the upper and lower wells.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells is quantified by staining and counting the cells on the lower side of the membrane or by using a fluorescently labeled cell detection method.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway modulated by PMC and a general experimental workflow for assessing its in vitro activities.
Caption: Nrf2 signaling pathway modulation by PMC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | 14168-12-8 | Benchchem [benchchem.com]
- 4. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Profile of 2,2,7,8-Tetramethyl-6-chromanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,7,8-Tetramethyl-6-chromanol is a chemical compound featuring a chromanol ring, a core structure shared with the tocopherol and tocotrienol families of Vitamin E. As an analogue of alpha-tocopherol, the most biologically active form of Vitamin E, it is of significant interest for its potential antioxidant and therapeutic properties. This technical guide synthesizes the available preclinical and clinical data for this compound and its closely related analogues, providing a comprehensive overview of its in vivo characteristics. Due to a notable lack of direct in vivo studies on this compound, this document draws upon data from its methylated analogue, 2,2,5,7,8-pentamethyl-6-chromanol (PMC or APC-100), and the known metabolic pathways of alpha-tocopherol to provide a predictive framework for its biological activity.
Core Biological Activity: Antioxidant and Beyond
The chromanol ring, with its hydroxyl group, is central to the antioxidant activity of this class of compounds. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[1] Oxidative stress is a key pathological factor in a range of diseases, making compounds like this compound promising therapeutic candidates.[2][3]
A closely related analogue, 2,2,5,7,8-pentamethyl-6-chromanol (APC-100), has been investigated for its dual mechanism of action as both a potent antioxidant and an antiandrogen.[4] Preclinical studies with APC-100 have demonstrated significant anti-cancer activity against prostate cancer cell lines and a strong anti-tumor effect in a prostate cancer mouse model, although the specific data from this in vivo model has not been published.[4]
Clinical Evaluation of a Close Analogue: APC-100
A phase 1/2a dose-escalation study of APC-100 was conducted in men with advanced prostate cancer. While this study provides valuable insights into the potential clinical profile of chromanol derivatives, it is important to note that these findings are for a methylated analogue and may not be directly transferable to this compound.
Quantitative Data from Clinical Trials of APC-100
| Parameter | Value | Reference |
| Patient Population | 20 men with castrate-resistant prostate cancer (CRPC) | [4] |
| Dose Escalation | Up to 2100 mg | [4] |
| Maximum Tolerated Dose (MTD) | Not reached | [4] |
| Dose-Limiting Toxicity (DLT) | One possible DLT (elevated ALT) at the lowest dose level | [4] |
| Most Frequent Adverse Events (AEs) | Nausea (Grade 1), Elevated Transaminases (Grade 1-3) | [4] |
| Best Response | Stable disease in 5 out of 20 patients | [4] |
| Median Progression-Free Survival (PFS) | 2.8 months (range 1-8) | [4] |
| Plasma Detection | No detectable APC-100 in plasma at the 2100 mg dose level | [4] |
Pharmacokinetics and Metabolism: Insights from Alpha-Tocopherol
The in vivo fate of this compound is likely to follow a similar pathway to that of alpha-tocopherol. Vitamin E is a family of lipid-soluble compounds, and its bioavailability can be limited.[1]
A major urinary metabolite of alpha-tocopherol is 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman (α-CEHC).[5] This metabolite is formed without the oxidative splitting of the chroman ring.[5] The excretion of α-CEHC is suggested to be an indicator of adequate Vitamin E supply, occurring when plasma levels are saturated.[5] Given the structural similarity, it is plausible that this compound could undergo a similar metabolic conversion.
Experimental Protocols
While specific in vivo experimental protocols for this compound are not available in the public domain, methodologies from studies on related compounds can serve as a template for future research.
General Protocol for In Vivo Antioxidant Activity Assessment
-
Animal Model: Select an appropriate animal model of oxidative stress. Common models include rodents treated with pro-oxidant agents like streptozotocin (to induce diabetes and associated oxidative stress) or models of ischemia-reperfusion injury.[3][6]
-
Compound Administration: Administer this compound or vehicle control to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will need to be determined based on preliminary toxicity and pharmacokinetic studies.
-
Tissue Collection: At the end of the study period, collect blood and relevant tissues (e.g., liver, kidney, brain) for analysis.
-
Biomarker Analysis: Measure markers of oxidative stress in the collected samples. These can include:
-
Lipid Peroxidation: Malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS) assays.
-
Antioxidant Enzyme Activity: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity assays.
-
Reduced Glutathione (GSH) Levels: Quantification of GSH, a key intracellular antioxidant.
-
Signaling Pathways
Based on studies of the analogue PMC, the antioxidant effects of this compound are likely mediated through the modulation of key signaling pathways involved in the cellular stress response.
Caption: Proposed antioxidant signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical in vivo evaluation of this compound.
Caption: Preclinical in vivo evaluation workflow for this compound.
Logical Relationship of Chromanol Analogues
The relationship between this compound, its analogue APC-100, and its parent compound alpha-tocopherol is crucial for understanding its potential biological activity.
Caption: Relationship between this compound and its analogues.
Conclusion and Future Directions
While direct in vivo data for this compound is currently scarce, the available information on its close analogues and the metabolic pathways of alpha-tocopherol provides a strong foundation for future research. The promising antioxidant and potential anti-cancer properties of the chromanol core, as demonstrated by APC-100, underscore the therapeutic potential of this class of compounds.
Future in vivo studies should focus on establishing the pharmacokinetic profile, safety, and efficacy of this compound in relevant animal models of diseases where oxidative stress is a key component. Such studies will be critical in determining its potential for clinical development.
References
- 1. Pharmacology and Pharmacokinetics of Vitamin E: Nanoformulations to Enhance Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of oxidative stress, aging, and therapeutic antioxidant interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E 2,2,5,7,8-pentamethyl-6-chromanol (APC-100) in men with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Solubility Landscape of 2,2,7,8-Tetramethyl-6-chromanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,7,8-Tetramethyl-6-chromanol, a heterocyclic organic compound, belongs to the chromanol family, which forms the core structure of vitamin E and its analogues. These compounds are of significant interest in pharmaceutical research and development due to their potent antioxidant properties and potential therapeutic applications. Understanding the solubility of this compound in various solvents is a critical prerequisite for its formulation, delivery, and in vitro/in vivo evaluation. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and relevant biological pathway visualizations.
Predicted and Analog-Based Solubility Profile
Based on the lipophilic nature of the chromanol ring and the methyl substituents, this compound is expected to be poorly soluble in aqueous solutions and readily soluble in organic solvents. This is consistent with the known solubility of vitamin E and its derivatives, which are fat-soluble.
For comparative purposes, the solubility of the closely related compound, 2,2,5,7,8-Pentamethyl-6-chromanol , is presented in the table below. It is highly probable that this compound exhibits a similar solubility profile.
| Solvent | Solubility of 2,2,5,7,8-Pentamethyl-6-chromanol |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL |
Note: This data should be used as a guideline. Experimental verification for this compound is strongly recommended.
Experimental Protocol: Solubility Determination using the Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol provides a detailed methodology that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a selection of solvents.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Chloroform, Dimethyl Sulfoxide)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached a steady state.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test samples.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.
-
Visualization of Relevant Biological Pathways and Workflows
Androgen Receptor Signaling Pathway
The analog 2,2,5,7,8-Pentamethyl-6-chromanol has been shown to modulate the androgen receptor (AR) signaling pathway, which is a critical pathway in the development and progression of prostate cancer. Given the structural similarity, it is plausible that this compound may exhibit similar biological activity. The following diagram illustrates a simplified overview of the AR signaling pathway.
Caption: Simplified Androgen Receptor Signaling Pathway.
Experimental Workflow for Antioxidant Activity Assessment
As a chromanol derivative, a primary function of this compound is its antioxidant activity. The following diagram outlines a general experimental workflow for assessing the antioxidant capacity of a compound.
Caption: General Workflow for Antioxidant Activity Assessment.
Conclusion
While direct, quantitative solubility data for this compound remains elusive in publicly accessible literature, a robust framework for its determination can be established based on the properties of its close analogs and well-established experimental protocols. The provided shake-flask methodology offers a reliable approach for researchers to generate the necessary solubility data for their specific applications. Furthermore, the visualized biological pathway and experimental workflow provide essential context for the potential therapeutic applications and in vitro evaluation of this promising antioxidant compound. It is anticipated that with growing interest in chromanol derivatives, more specific data for this compound will become available, further aiding in its development for scientific and therapeutic purposes.
2,2,7,8-Tetramethyl-6-chromanol: An In-Depth Technical Guide to a Potent Vitamin E Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,7,8-tetramethyl-6-chromanol, a significant analog of vitamin E. The document elucidates its core chemical structure, antioxidant properties, and its role in cellular signaling pathways, particularly in cytoprotection. Due to the limited availability of specific research on this compound, this guide incorporates extensive data from its closely related and well-studied pentamethylated counterpart, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), to infer and contextualize its potential mechanisms and efficacy. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways to serve as a valuable resource for researchers and professionals in drug development and cellular biology.
Introduction
Vitamin E comprises a family of eight naturally occurring, lipid-soluble compounds that are essential for human health. The most biologically active form is α-tocopherol. The antioxidant activity of vitamin E is primarily attributed to the chromanol ring, which can donate a hydrogen atom to neutralize free radicals. Synthetic analogs of the chromanol ring have been developed to enhance stability and efficacy. This compound represents a core structure of the tocopherol family and, along with its derivatives, demonstrates significant potential as a therapeutic agent against oxidative stress-related pathologies.
A closely related analog, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), the antioxidant moiety of α-tocopherol, has been more extensively studied.[1][2] It exhibits potent antioxidant and anti-cancer activities, and modulates androgen receptor signaling.[1][2] This guide will leverage the substantial body of research on PMC to provide a predictive framework for understanding the biological activities of this compound.
Chemical Structure and Properties
The foundational structure of these vitamin E analogs is the 6-chromanol ring. The methylation pattern on this ring is a critical determinant of their antioxidant capacity and biological function.
Table 1: Structural Comparison of Chromanol Analogs
| Compound | R5 | R7 | R8 |
| This compound | H | CH₃ | CH₃ |
| 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) | CH₃ | CH₃ | CH₃ |
| α-Tocopherol | CH₃ | CH₃ | Phytyl tail |
Antioxidant Activity and Mechanism of Action
The primary mechanism of action for chromanol-based antioxidants is the scavenging of reactive oxygen species (ROS). The phenolic hydroxyl group on the chromanol ring donates a hydrogen atom to free radicals, thus neutralizing them and terminating the lipid peroxidation chain reaction.
Table 2: Comparative Antioxidant Activity of α-CEHC
| Assay | α-CEHC Activity | Reference Compound |
| Oxygen Radical Absorbance Capacity (ORAC) | Similar to Trolox | Trolox |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Similar to Trolox | Trolox |
| Peroxynitrite Scavenging | Similar to Trolox | Trolox |
Data extracted from a study on α-CEHC, a metabolite with the same chromanol core as this compound.[3]
Role in Cellular Signaling: The Nrf2 Pathway
A critical mechanism by which vitamin E analogs exert their cytoprotective effects is through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes.
Studies on PMC have demonstrated that it can mitigate oxidative stress-induced cellular damage by preventing the upregulation of stress-responsive genes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase (NQO1).[4][5] This is achieved by inhibiting ROS generation, which in turn blocks the nuclear translocation of Nrf2.[4]
References
- 1. glpbio.com [glpbio.com]
- 2. 2,2,5,7,8-Pentamethyl-6-Chromanol | Androgen Receptor | TargetMol [targetmol.com]
- 3. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,2,7,8-Tetramethyl-6-chromanol: Discovery, History, and Scientific Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,7,8-tetramethyl-6-chromanol, a notable member of the chromanol family and a structural analog of the antioxidant moiety of vitamin E. While its close relative, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), has been the subject of extensive research, this document focuses on the available scientific knowledge regarding the tetramethyl derivative. This guide covers its discovery and historical context within the broader exploration of vitamin E analogs, its physicochemical properties, and known biological activities. Particular emphasis is placed on its antioxidant capabilities and its role in cellular signaling pathways. Detailed experimental protocols for synthesis and analysis, where available, are presented alongside structured data tables for clarity. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and research applications.
Introduction and Historical Context
The discovery of this compound is intrinsically linked to the broader history of research into vitamin E and its analogs. Following the identification of the eight natural isoforms of vitamin E (four tocopherols and four tocotrienols), scientific inquiry expanded to include synthetic derivatives to better understand the structure-activity relationships of the chromanol ring, which is the active antioxidant portion of the molecule.
While a specific "discovery paper" for this compound is not prominently documented in historical scientific literature, its synthesis and study are part of the continuum of research on chromanol derivatives that began in the mid-20th century. Much of the early work on similar compounds, such as 2,2,5,7,8-pentamethyl-6-chromanol (PMC), was driven by the desire to create more stable or water-soluble analogs of vitamin E for experimental and therapeutic purposes. PMC, for instance, has been investigated for its antiandrogenic properties and its potential in prostate cancer treatment.[1][2][3]
This compound, lacking the methyl group at the 5-position compared to PMC, represents a variation in the core chromanol structure that allows for the investigation of the specific contribution of each methyl group to the compound's overall antioxidant efficacy and biological activity. Research into this and other similar analogs has been crucial in elucidating the mechanisms of action of chromanol-based antioxidants.
Physicochemical Properties
The structural characteristics of this compound dictate its physical and chemical behavior. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.28 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents | |
| CAS Number | Not readily available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through variations of established methods for chromanol ring formation. A general conceptual workflow for its synthesis is outlined below.
General Synthesis Workflow
The synthesis of chromanol derivatives typically involves the condensation of a hydroquinone with an appropriate α,β-unsaturated ketone or aldehyde in the presence of an acid catalyst. For this compound, this would involve the reaction of 2,3,5-trimethylhydroquinone with a reagent that can form the dimethyl-substituted dihydropyran ring.
Caption: General synthetic workflow for this compound.
Example Experimental Protocol (Conceptual)
-
Reaction Setup: To a solution of 2,3,5-trimethylhydroquinone in a suitable aprotic solvent (e.g., toluene or dichloromethane), a Lewis acid catalyst (e.g., BF₃·OEt₂) is added under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Isoprene or a similar C5 building block is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, its structural similarity to other well-studied chromanols suggests it likely possesses significant antioxidant and cell-modulating properties. Recent research has indicated that chromanols can influence cellular functions independently of their free radical scavenging abilities through direct molecular interactions.[4]
Antioxidant Activity
The primary mechanism of antioxidant action for chromanols is the donation of the hydrogen atom from the hydroxyl group on the chromanol ring to neutralize free radicals, thereby terminating damaging chain reactions. The methyl groups on the aromatic ring enhance this activity by increasing the electron-donating capacity of the ring, which stabilizes the resulting phenoxyl radical.
Potential Involvement in Signaling Pathways
Based on the known activities of related chromanols like PMC, this compound may be involved in modulating signaling pathways related to oxidative stress and cellular proliferation.
Caption: Potential signaling pathways modulated by this compound.
Quantitative Data Summary
Due to the limited publicly available research specifically on this compound, a comprehensive table of quantitative biological data (e.g., IC₅₀ values, binding affinities) is not currently feasible. Researchers are encouraged to perform their own dose-response studies to determine the specific activity of this compound in their experimental systems. For context, its close analog, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), has been shown to inhibit the respiratory burst and migration of neutrophils at concentrations in the range of 4-12 μM.[1]
Conclusion and Future Directions
This compound is a synthetic chromanol with potential as an antioxidant and modulator of cellular signaling. While it remains less characterized than other vitamin E analogs, its unique substitution pattern offers a valuable tool for dissecting the structure-activity relationships of the chromanol core. Future research should focus on its definitive synthesis and purification, followed by a thorough characterization of its biological activities. Head-to-head comparisons with other chromanol derivatives in various in vitro and in vivo models will be crucial to elucidating its specific therapeutic potential. The development of detailed analytical methods for its quantification in biological matrices will also be essential for pharmacokinetic and pharmacodynamic studies. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E 2,2,5,7,8-pentamethyl-6-chromanol (APC-100) in men with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. This compound | 14168-12-8 | Benchchem [benchchem.com]
Safety and Toxicity Profile of 2,2,7,8-Tetramethyl-6-chromanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2,7,8-Tetramethyl-6-chromanol is a synthetic compound belonging to the chromanol family, which includes vitamin E analogues. Despite its structural similarity to well-studied compounds like γ-tocopherol, there is a notable lack of specific safety and toxicity data for this compound in the public domain. This guide summarizes the available information, drawing necessary comparisons with its closest structural analogues, namely 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) and γ-tocopherol, to provide a preliminary safety and toxicity profile. The primary hazards identified for the analogue PMC are skin, eye, and respiratory irritation. However, no quantitative toxicity data (e.g., LD50, NOAEL) for this compound or PMC has been found. This document highlights the existing knowledge gaps to guide future research and development.
Introduction to this compound
This compound features a chromanol ring with methyl substitutions at positions 2, 2, 7, and 8. This substitution pattern is identical to that of γ-tocopherol on the chromanol ring, but it lacks the phytyl tail characteristic of vitamin E. This structural feature is expected to influence its bioavailability, metabolism, and biological activity. The primary interest in chromanol derivatives often stems from their antioxidant and potential anti-inflammatory properties.
Physicochemical Properties
A comprehensive understanding of a compound's safety profile begins with its physicochemical properties. However, detailed experimental data for this compound is scarce. The table below provides available information for the closely related 2,2,5,7,8-Pentamethyl-6-chromanol (PMC).
| Property | Value (for 2,2,5,7,8-Pentamethyl-6-chromanol) | Reference |
| Molecular Formula | C14H20O2 | |
| Molecular Weight | 220.31 g/mol | |
| CAS Number | 950-99-2 | |
| Form | Solid | |
| Melting Point | 89-91 °C |
Hazard Identification and Classification
Specific hazard classification for this compound is not available. The following data is for 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) and should be considered as indicative for a structurally similar compound.
GHS Hazard Classification for 2,2,5,7,8-Pentamethyl-6-chromanol:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Data sourced from Sigma-Aldrich Safety Data Sheet for 2,2,5,7,8-Pentamethyl-6-chromanol.[1]
Precautionary Statements (for PMC): [1][2]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Data Summary
A comprehensive search of toxicological databases and scientific literature did not yield any specific quantitative toxicity data for this compound. The following sections present a qualitative summary based on general knowledge of the chromanol class and data from analogue compounds.
5.1. Acute Toxicity No data is available for the acute toxicity (LD50) of this compound. For the broader class of tocopherols, they are generally considered to have low acute toxicity.[3]
5.2. Sub-chronic and Chronic Toxicity There are no dedicated sub-chronic or chronic toxicity studies available for this compound.
5.3. Genotoxicity and Mutagenicity No genotoxicity or mutagenicity data for this compound has been identified.
5.4. Carcinogenicity There are no studies on the carcinogenic potential of this compound.
5.5. Reproductive and Developmental Toxicity Information on the reproductive and developmental toxicity of this compound is not available.
Mechanism of Action and Potential Toxicological Pathways
The biological activity of chromanols is often linked to their antioxidant properties, stemming from the hydroxyl group on the chromanol ring. They can act as radical scavengers, protecting cells from oxidative damage.[4][5]
Signaling Pathway of Chromanol Antioxidant Activity
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2,2,7,8-Tetramethyl-6-chromanol in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,7,8-Tetramethyl-6-chromanol, a water-soluble analog of Vitamin E, is widely known by its trade name Trolox.[1][2][3] Due to its stability and consistent antioxidant activity, Trolox is extensively utilized as a standard in various antioxidant capacity assays. These assays are crucial in the fields of food science, pharmacology, and drug development for quantifying the antioxidant potential of various substances. This document provides detailed application notes and protocols for the use of Trolox in three common antioxidant capacity assays: the Oxygen Radical Absorbance Capacity (ORAC) assay, the Trolox Equivalent Antioxidant Capacity (TEAC) assay using ABTS, and the DPPH radical scavenging assay.
Antioxidants neutralize harmful reactive oxygen species (ROS) through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET).[4][5][6] The assays described herein measure the ability of a substance to mitigate oxidative damage, with the results often expressed in "Trolox Equivalents" (TE), providing a standardized measure of antioxidant capacity.[2][7]
Data Presentation: Trolox in Antioxidant Assays
The following tables summarize typical quantitative data for the use of Trolox in ORAC, ABTS, and DPPH assays. These values can serve as a reference for researchers setting up and validating these experiments.
Table 1: Typical Trolox Standard Concentrations for Calibration Curves
| Assay | Typical Trolox Concentration Range | Solvent/Buffer |
| ORAC | 12.5 µM - 200 µM[1][2] | 75 mM Potassium Phosphate Buffer (pH 7.4)[2] |
| ABTS (TEAC) | 12.5 µM - 400 µM[8] | Phosphate Buffered Saline (PBS) or Ethanol[4][9] |
| DPPH | 0 µg/mL - 80 µg/mL | Ethanol or Methanol[10][11] |
Table 2: Comparative Overview of Assays Using Trolox
| Assay | Principle | Wavelength | Key Advantages | Key Limitations |
| ORAC | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein).[1][12] | Excitation: 485 nm, Emission: 520-538 nm[2][13] | Measures both hydrophilic and lipophilic antioxidants; based on a biologically relevant radical source (peroxyl radical).[14] | Longer assay time; sensitive to temperature fluctuations. |
| ABTS (TEAC) | Measures the reduction of the pre-formed ABTS radical cation (ABTS•+).[15][16] | 734 nm[15][16][17] or 405-415 nm[4] | Applicable to both hydrophilic and lipophilic antioxidants; stable radical.[4][16] | The ABTS radical is not physiologically relevant. |
| DPPH | Measures the reduction of the stable DPPH radical. | 517 nm[10][18] | Simple and rapid assay. | The DPPH radical is not physiologically relevant; can have interference from colored compounds. |
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol is based on the widely used method involving the thermal decomposition of AAPH to generate peroxyl radicals.
Materials:
-
This compound (Trolox)
-
Fluorescein sodium salt
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH)
-
75 mM Potassium Phosphate Buffer (pH 7.4)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities and temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Trolox (e.g., 1 mM) in phosphate buffer. From this, prepare a series of working standard solutions ranging from 12.5 µM to 200 µM.[1][2]
-
Prepare a working solution of fluorescein (e.g., 10 nM) in phosphate buffer.[1]
-
Prepare the AAPH solution fresh for each experiment by dissolving it in phosphate buffer.
-
-
Assay Protocol:
-
Pipette 25 µL of Trolox standards, samples, and a blank (phosphate buffer) into the wells of the 96-well plate in triplicate.[1]
-
Add 150 µL of the fluorescein working solution to each well.[1]
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[2]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multi-channel pipette or the instrument's injectors.[2]
-
-
Data Acquisition and Analysis:
-
Immediately begin recording the fluorescence every 2 minutes for approximately 2 hours at an excitation wavelength of 485 nm and an emission wavelength of 520-538 nm.[2][13]
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples, expressed as µM of Trolox Equivalents (TE), from the standard curve.[2]
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay using ABTS
This protocol describes the generation of the ABTS radical cation and its subsequent reduction by antioxidants.
Materials:
-
This compound (Trolox)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.[17]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[16][19]
-
Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.[15][17]
-
-
Preparation of Trolox Standards:
-
Assay Protocol:
-
Data Acquisition and Analysis:
-
Incubate the plate at room temperature for a set time (e.g., 3-6 minutes).[15][17]
-
Calculate the percentage of absorbance inhibition for each standard and sample.
-
Plot the percentage of inhibition against the concentration of the Trolox standards to generate a standard curve.
-
Express the antioxidant capacity of the samples as µM Trolox Equivalents (TE).[15]
-
DPPH Radical Scavenging Assay
This protocol outlines the use of the stable DPPH radical to assess antioxidant activity.
Materials:
-
This compound (Trolox)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ethanol or Methanol
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay Protocol:
-
Data Acquisition and Analysis:
-
Incubate the plate in the dark at 25°C for 30 minutes.[10]
-
Calculate the percentage of radical scavenging activity.
-
Plot the scavenging activity against the concentration of the Trolox standards to create a standard curve.
-
The antioxidant capacity is expressed as the Trolox equivalent antioxidant capacity (TEAC), calculated from the IC50 values of the sample and Trolox.[10]
-
Visualizations
Caption: Experimental workflow for the ORAC assay.
Caption: Experimental workflow for the ABTS (TEAC) assay.
Caption: Experimental workflow for the DPPH assay.
Caption: General antioxidant mechanism of Trolox.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. zen-bio.com [zen-bio.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 6. Mechanistic Insights and Analytical Advances in Food Antioxidants: A Comprehensive Review of Molecular Pathways, Detection Technologies, and Nutritional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 8. protocols.io [protocols.io]
- 9. assaygenie.com [assaygenie.com]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zen-bio.com [zen-bio.com]
- 14. ejmoams.com [ejmoams.com]
- 15. 2.6.1. Trolox Equivalent Antioxidant Capacity Assay (TEAC) [bio-protocol.org]
- 16. citeqbiologics.com [citeqbiologics.com]
- 17. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
Protocol for TEAC (Trolox Equivalent Antioxidant Capacity) assay using 2,2,7,8-Tetramethyl-6-chromanol
Application Note & Protocol: Trolox Equivalent Antioxidant Capacity (TEAC) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Assay Principle
The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely used method to determine the total antioxidant capacity of a sample.[1] This assay measures the ability of antioxidants to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[2] The principle is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is intensely colored, by antioxidants present in a sample.[3][4]
The ABTS•+ radical is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate (K₂S₂O₈).[5] This produces a blue-green solution with a characteristic absorption spectrum, with the maximum absorbance typically measured at ~734 nm.[2][4] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing the solution to decolorize.[2][6] This reduction in color is proportional to the concentration of antioxidants in the sample.[7]
The antioxidant capacity of the sample is quantified by comparing its effect to that of a standard antioxidant, 2,2,7,8-Tetramethyl-6-chromanol (Trolox), a water-soluble analog of Vitamin E.[2] The results are expressed as Trolox Equivalents (TE), providing a standardized measure of antioxidant activity.[8] The assay is versatile and can be applied to both hydrophilic and lipophilic samples.[9][10]
Signaling Pathway and Assay Mechanism
The core mechanism of the TEAC assay involves a single-electron transfer (SET) or hydrogen atom transfer (HAT) from the antioxidant to the ABTS•+ radical.[7]
Caption: Principle of the TEAC assay.
Materials and Reagents
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)[4]
-
Potassium persulfate (K₂S₂O₈)[4]
-
This compound (Trolox)[2]
-
Phosphate Buffered Saline (PBS) or other suitable assay buffer (e.g., 5 mM phosphate buffer, pH 7.4)[3]
-
Ethanol or 50% (v/v) acetone for lipophilic samples and standards[8]
-
Deionized water
-
96-well clear microtiter plates[7]
-
Spectrophotometric microplate reader capable of reading at 730-734 nm or 405-415 nm[3][7]
-
Adjustable micropipettes and disposable tips[7]
-
Amber vials or tubes to protect solutions from light[4]
Experimental Protocols
This protocol is designed for a 96-well microplate format. All standards and samples should be assayed in duplicate or triplicate.[7]
Reagent Preparation
a) 7 mM ABTS Stock Solution:
-
Dissolve an appropriate amount of ABTS powder in deionized water or PBS to make a 7 mM solution.
-
Note: The exact weight will depend on the molecular weight of the specific ABTS salt used.
b) 2.45 mM Potassium Persulfate Stock Solution:
-
Dissolve an appropriate amount of K₂S₂O₈ in deionized water to make a 2.45 mM solution.
c) ABTS•+ Radical Cation Stock Solution:
-
Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate stock solution in a 1:1 (v/v) ratio.[3]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][8] This allows for the complete formation of the radical cation.
-
The resulting solution should be a dark blue-green color.[8] This stock solution is stable for up to 48 hours when stored at 4°C and protected from light.[11]
d) ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with the appropriate buffer (e.g., PBS for hydrophilic samples, ethanol for lipophilic samples).[2][12]
-
Dilute until the absorbance is 0.700 ± 0.020 at ~734 nm.[3][12] This working solution should be prepared fresh for each assay.
e) 10 mM Trolox Stock Solution:
-
Prepare a 10 mM stock solution of Trolox in a suitable solvent (e.g., 50% acetone or ethanol).[8] Store at -20°C.[7]
Preparation of Trolox Standards
Prepare a fresh serial dilution of Trolox standards from the stock solution before each assay.[7] Do not store diluted standard solutions.[7]
Table 1: Preparation of Trolox Standards (Hydrophilic Assay Example)
| Standard | Concentration (µM) | Preparation |
|---|---|---|
| S1 | 300 | 30 µL of 10 mM Trolox Stock + 970 µL Assay Buffer |
| S2 | 150 | 500 µL of S1 + 500 µL Assay Buffer |
| S3 | 75 | 500 µL of S2 + 500 µL Assay Buffer |
| S4 | 37.5 | 500 µL of S3 + 500 µL Assay Buffer |
| S5 | 18.75 | 500 µL of S4 + 500 µL Assay Buffer |
| S6 | 9.38 | 500 µL of S5 + 500 µL Assay Buffer |
| S0 | 0 (Blank) | 1000 µL Assay Buffer |
Note: For lipophilic assays, substitute the assay buffer with the appropriate organic solvent (e.g., ethanol).[7]
Sample Preparation
-
General: Samples should be clear and free of particulates. Centrifuge if necessary.[10]
-
Serum/Plasma: Collect blood and separate serum or plasma. Samples can be tested immediately or stored at -80°C. Dilution in assay buffer is often required.[10]
-
Tissue Homogenates/Cell Lysates: Homogenize or lyse samples in an appropriate buffer. Centrifuge to remove debris.[13]
-
Food/Plant Extracts: Prepare extracts using suitable solvents (e.g., 50% acetone).[8]
-
Trial Assay: It is recommended to perform a trial assay with a few sample dilutions to ensure the readings fall within the linear range of the Trolox standard curve.[7]
Assay Procedure (Microplate)
-
Add Standards and Samples: Add 10-25 µL of each Trolox standard and diluted sample to the wells of a 96-well plate.[3][7]
-
Initiate Reaction: Add 140-150 µL of the ABTS•+ working solution to each well.[3][7]
-
Incubate: Incubate the plate at room temperature or 30°C for a fixed time, typically between 3 to 6 minutes.[2][12] Some protocols may extend this to 30 minutes.[3]
-
Read Absorbance: Measure the absorbance at ~734 nm using a microplate reader.[3] Some kits specify a reading wavelength of 405-415 nm.[7]
Experimental Workflow
Caption: Experimental workflow for the TEAC assay.
Data Presentation and Analysis
a) Construct the Standard Curve:
-
Calculate the average absorbance for each Trolox standard concentration.
-
Plot the absorbance values (y-axis) against the final Trolox concentrations (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.[7]
b) Calculate TEAC Values:
-
For each sample, substitute its average absorbance value (y) into the regression equation and solve for x (the Trolox equivalent concentration).
-
Equation: Antioxidant Concentration (µM TE) = (Sample Absorbance - y-intercept) / Slope[7]
-
Remember to account for any dilution factors used during sample preparation.[7]
Table 2: Example Data for a Trolox Standard Curve
| Trolox Conc. (µM) | Average Absorbance at 734 nm |
|---|---|
| 0 | 0.701 |
| 50 | 0.588 |
| 100 | 0.475 |
| 150 | 0.362 |
| 200 | 0.251 |
| 250 | 0.139 |
Table 3: Representative TEAC Values for Common Antioxidants
| Compound | TEAC Value (mM Trolox/mM) |
|---|---|
| Ascorbic Acid | 1.05 |
| Uric Acid | 1.15 |
| Quercetin | 4.70 |
| Epicatechin | 2.55 |
| Gallic Acid | 1.90 |
Note: These are approximate values and can vary based on specific assay conditions.
References
- 1. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 2.6. TEAC Assay [bio-protocol.org]
- 4. citeqbiologics.com [citeqbiologics.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. plant-stress.weebly.com [plant-stress.weebly.com]
- 9. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 11. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.6.1. Trolox Equivalent Antioxidant Capacity Assay (TEAC) [bio-protocol.org]
- 13. Protheragen [obesityscientific.com]
Application Notes and Protocols for 2,2,5,7,8-Pentamethyl-6-chromanol in Cell Culture Experiments
A Note on the Compound: The compound 2,2,7,8-Tetramethyl-6-chromanol specified in the topic is likely a typographical error. The vast majority of scientific literature refers to the closely related and well-studied antioxidant, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) , an analog of Vitamin E. This document will focus on the applications of PMC.
Introduction
2,2,5,7,8-pentamethyl-6-chromanol (PMC) is a potent antioxidant and a synthetic analog of α-tocopherol (Vitamin E). Its primary application in cell culture experiments is to protect cells from oxidative stress-induced damage and to investigate the cellular mechanisms of antioxidant defense. PMC is a valuable tool for researchers in various fields, including ophthalmology, oncology, and immunology, due to its ability to scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in cellular homeostasis.
These application notes provide an overview of the use of PMC in different cell culture models, along with detailed experimental protocols and quantitative data to guide researchers in their experimental design.
Applications in Cell Culture
Protection of Retinal Pigment Epithelial (RPE) Cells from Oxidative Stress
Context: Age-related macular degeneration (AMD) is a leading cause of vision loss, and oxidative stress in the retinal pigment epithelium (RPE) is a key contributing factor. Oxidized low-density lipoprotein (ox-LDL) is known to induce oxidative stress and cytotoxicity in RPE cells.
Application: PMC has been shown to protect human RPE cells from ox-LDL-induced cell death. It mitigates oxidative stress by reducing the generation of reactive oxygen species (ROS) and modulating the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.
Anti-Cancer Activity in Prostate Cancer Cell Lines
Context: Androgen receptor (AR) signaling plays a crucial role in the progression of prostate cancer.
Application: PMC exhibits anti-cancer activity in prostate cancer cell lines, such as LNCaP and PC-3. It has been shown to modulate AR signaling, suggesting its potential as a therapeutic agent. While detailed quantitative data on its direct cytotoxic effects are limited in the public domain, it is used to study the interplay between antioxidant pathways and cancer cell proliferation and migration.
Modulation of Neutrophil Function
Context: Neutrophils are key players in the inflammatory response and produce ROS as part of their defense mechanism. Uncontrolled ROS production can lead to tissue damage.
Application: PMC has been demonstrated to inhibit the respiratory burst and migration of neutrophils.[1] This makes it a useful tool for studying the role of oxidative stress in inflammation and for evaluating the potential of antioxidant compounds to modulate immune cell function.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of PMC in cell culture.
Table 1: Effect of PMC on Oxidized LDL-Induced Cytotoxicity in Human Retinal Pigment Epithelial (hRPE) Cells
| Treatment | Concentration | Incubation Time (hours) | Cell Death (%) |
| Control (untreated) | - | 24 | Not specified |
| Oxidized LDL (ox-LDL) | 200 µg/mL | 24 | 27.9 ± 0.8 |
| ox-LDL + PMC | 200 µg/mL + 1.3 µM | 24 | Significantly reduced |
| Control (untreated) | - | 48 | Not specified |
| Oxidized LDL (ox-LDL) | 200 µg/mL | 48 | 44.9 ± 1.3 |
| ox-LDL + PMC | 200 µg/mL + 1.3 µM | 48 | Significantly reduced |
Data extracted from a study on the protective effects of PMC on hRPE cells.
Experimental Protocols
Protocol 1: Protection of Human RPE Cells from Oxidized LDL-Induced Cytotoxicity
This protocol details the methodology for assessing the protective effects of PMC against ox-LDL-induced cell death in primary human retinal pigment epithelial (hRPE) cells.
Materials:
-
Primary human fetal retinal pigmented epithelium (hRPE) cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
2,2,5,7,8-pentamethyl-6-chromanol (PMC)
-
Oxidized LDL (ox-LDL)
-
6-well plates
-
Cytotoxicity assay kit (e.g., LDH assay)
Procedure:
-
Cell Seeding: Seed primary hRPE cells in 6-well plates at a density of 0.3 x 10⁶ cells per well.
-
Cell Culture: Culture the cells for 2 to 4 weeks, allowing them to mature and pigment.
-
Serum Starvation: Before treatment, incubate the cells in a serum-free medium overnight.
-
Treatment:
-
Control Group: Treat cells with the vehicle control (e.g., DMSO).
-
ox-LDL Group: Treat cells with 200 µg/mL of ox-LDL.
-
PMC + ox-LDL Group: Co-treat cells with 1.3 µM of PMC and 200 µg/mL of ox-LDL.
-
-
Incubation: Incubate the treated cells for 24 and 48 hours.
-
Cytotoxicity Assessment: After the incubation period, collect the conditioned media from each well. Measure the level of lactate dehydrogenase (LDH) released into the media as an indicator of cytotoxicity, following the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Calculate the percentage of cell death for each treatment group relative to a lysis control.
Protocol 2: General Protocol for Assessing the Effect of PMC on Prostate Cancer Cell Viability
This protocol provides a general framework for evaluating the impact of PMC on the viability of prostate cancer cell lines like LNCaP or PC-3.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, PC-3)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
2,2,5,7,8-pentamethyl-6-chromanol (PMC)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, WST-1)
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a suitable density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of PMC in the cell culture medium. Replace the existing medium with the medium containing different concentrations of PMC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of PMC relative to the vehicle control. Determine the IC50 value if applicable.
Protocol 3: General Protocol for Neutrophil Respiratory Burst Assay
This protocol outlines a general method to assess the effect of PMC on the respiratory burst in isolated neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
2,2,5,7,8-pentamethyl-6-chromanol (PMC)
-
Respiratory burst stimulus (e.g., PMA, fMLP)
-
Fluorescent probe for ROS detection (e.g., Dihydrorhodamine 123)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Cell Preparation: Resuspend the isolated neutrophils in the assay buffer.
-
PMC Pre-incubation: Incubate the neutrophils with various concentrations of PMC for a specific duration (e.g., 30-60 minutes) at 37°C. Include a vehicle control.
-
Loading with Fluorescent Probe: Add the fluorescent ROS indicator to the cell suspension and incubate as per the manufacturer's instructions.
-
Stimulation: Add the respiratory burst stimulus (e.g., PMA) to the cell suspension to induce ROS production.
-
Signal Measurement: Measure the fluorescence intensity over time using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Quantify the inhibition of the respiratory burst by PMC by comparing the fluorescence signals from PMC-treated cells to the vehicle-treated control.
Mandatory Visualization
References
Application Notes and Protocols for the Use of 2,2,7,8-Tetramethyl-6-chromanol as a Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,7,8-Tetramethyl-6-chromanol is a heterocyclic organic compound belonging to the chromanol family. Its core structure is shared by tocopherols and tocotrienols, which are collectively known as vitamin E. Due to its structural similarity to these important fat-soluble antioxidants, this compound serves as an excellent internal standard for their quantitative analysis using High-Performance Liquid Chromatography (HPLC). The use of an internal standard is crucial for correcting variations in sample preparation and injection volume, thereby enhancing the accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the utilization of this compound as a standard in the HPLC analysis of vitamin E and related compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. |
Principle of Use as an Internal Standard
In HPLC analysis, an internal standard (IS) is a compound with a chemical structure and chromatographic behavior similar to the analyte of interest. A known concentration of the IS is added to all samples, calibrators, and quality control samples. The ratio of the peak area of the analyte to the peak area of the IS is then used to construct the calibration curve and quantify the analyte concentration in unknown samples. This ratiometric measurement compensates for potential errors introduced during sample processing and injection. This compound is an ideal internal standard for tocopherol analysis due to its structural analogy, ensuring similar extraction efficiency and chromatographic response characteristics.
Experimental Protocols
Protocol 1: Quantification of α-Tocopherol in Pharmaceutical Formulations
This protocol describes the use of this compound as an internal standard for the quantification of α-tocopherol (Vitamin E) in oil-based pharmaceutical capsules.
1. Materials and Reagents
-
α-Tocopherol reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and isopropanol
-
Hexane
-
Deionized water
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a UV-Vis or Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Preparation of Standard Solutions
-
α-Tocopherol Stock Solution (1 mg/mL): Accurately weigh 10 mg of α-tocopherol reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the α-tocopherol stock solution with the mobile phase. Spike each calibration standard with a fixed concentration of the internal standard (e.g., 50 µg/mL).
4. Sample Preparation
-
Accurately transfer the content of one pharmaceutical capsule into a 50 mL volumetric flask.
-
Add 25 mL of hexane and sonicate for 15 minutes to ensure complete dissolution.
-
Add a known amount of the internal standard stock solution (e.g., 2.5 mL of 1 mg/mL solution).
-
Bring the volume to 50 mL with hexane and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Acetonitrile (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 292 nm |
6. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of α-tocopherol to the peak area of the internal standard against the concentration of α-tocopherol.
-
Calculate the concentration of α-tocopherol in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for an HPLC method utilizing this compound as an internal standard for tocopherol analysis.
| Parameter | Typical Value |
| Retention Time (α-Tocopherol) | ~ 6.5 min |
| Retention Time (Internal Standard) | ~ 4.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 5-10 ng/mL |
| Limit of Quantification (LOQ) | 20-50 ng/mL |
| Recovery | 98-102% |
| Precision (%RSD) | < 2% |
Visualizations
Experimental Workflow
Caption: General workflow for quantitative HPLC analysis.
Signaling Pathway Context: Antioxidant Action
Chromanol derivatives, including this compound and Vitamin E, exert their antioxidant effects by donating a hydrogen atom from the hydroxyl group on the chromanol ring to neutralize free radicals. This process is crucial in protecting cells from oxidative damage.
Caption: Simplified antioxidant action of chromanols.
Application Notes and Protocols for 2,2,7,8-Tetramethyl-6-chromanol in Lipid Peroxidation Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,2,7,8-Tetramethyl-6-chromanol
This compound is a potent, water-soluble analog of α-tocopherol (Vitamin E). It possesses the chromanol ring structure responsible for the antioxidant activity of Vitamin E but lacks the hydrophobic phytyl tail, which enhances its solubility in aqueous environments. This property makes it an invaluable tool for in vitro studies of oxidative stress and lipid peroxidation, allowing for direct application to cellular and biochemical assays. Its primary mechanism of action is the scavenging of free radicals, thereby terminating the chain reactions of lipid peroxidation and protecting cellular membranes and lipoproteins from oxidative damage.
Mechanism of Action in Lipid Peroxidation Inhibition
Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. This compound inhibits this process by donating a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals. This action neutralizes the radical and terminates the chain reaction.
Recent studies on similar chromanol compounds, such as 2,2,5,7,8-pentamethyl-6-chromanol (PMC), have shown that their protective effects extend beyond simple radical scavenging.[1][2] These compounds can modulate key signaling pathways involved in the cellular antioxidant response. For instance, they can prevent the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2] Under conditions of oxidative stress, Nrf2 typically moves to the nucleus to activate the expression of antioxidant response element (ARE)-driven genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase (NQO1).[1][2] By blocking ROS generation, this compound can prevent this Nrf2 activation, thereby mitigating the broader cellular stress response induced by insults like oxidized low-density lipoproteins (ox-LDL).[1][2]
Below is a diagram illustrating the general mechanism of lipid peroxidation and its inhibition.
Caption: Mechanism of lipid peroxidation and its termination by this compound.
The following diagram illustrates the modulation of the Nrf2 signaling pathway.
Caption: Modulation of the Nrf2 signaling pathway by this compound.
Application Notes
This compound is a versatile tool for a range of applications in lipid peroxidation research:
-
In Vitro Antioxidant Capacity Assays: It serves as a reference standard in assays like ORAC (Oxygen Radical Absorbance Capacity) and TEAC (Trolox Equivalent Antioxidant Capacity) to quantify the antioxidant potential of test compounds.[3]
-
Cell-Based Assays: Its water solubility allows for direct addition to cell culture media to protect cells against various oxidative insults, such as hydrogen peroxide, heavy metals, or oxidized lipoproteins.
-
Biochemical Assays: It can be used to prevent lipid peroxidation in isolated organelles like mitochondria or microsomes, or in biological fluids like plasma during storage and analysis.
-
Drug Discovery: It serves as a lead compound or a benchmark for developing novel antioxidant therapies for diseases associated with oxidative stress, such as age-related macular degeneration, cardiovascular diseases, and neurodegenerative disorders.[1][2][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.[5]
Objective: To measure the extent of lipid peroxidation in biological samples (e.g., plasma, cell lysates, tissue homogenates) following treatment with an oxidative stressor, with and without this compound.
Materials:
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
MDA standard solution
-
Samples (e.g., plasma, cell lysate)
-
This compound stock solution
-
Microcentrifuge tubes
-
Water bath or heat block (95-100°C)
-
Spectrophotometer or plate reader (532 nm)
Procedure:
-
Sample Preparation:
-
For cell lysates or tissue homogenates, prepare samples on ice.[6]
-
To an appropriate volume of sample (e.g., 100 µL), add the desired concentration of this compound and/or the pro-oxidant. Incubate as required by the experimental design.
-
-
Acid Precipitation:
-
Reaction with TBA:
-
Incubation:
-
Measurement:
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of MDA in the samples based on the standard curve.
-
Experimental Workflow Diagram:
References
- 1. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E 2,2,5,7,8-pentamethyl-6-chromanol (APC-100) in men with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,2,7,8-Tetramethyl-6-chromanol in Studying Cellular Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,7,8-Tetramethyl-6-chromanol is a synthetic organic compound and a heterocyclic analog of Vitamin E. It belongs to the chromanol family, which is characterized by a chroman ring with a hydroxyl group. This structural motif is responsible for the potent antioxidant properties of these molecules. The antioxidant mechanism is primarily based on the ability of the phenolic hydroxyl group on the chromanol ring to donate a hydrogen atom, thereby neutralizing free radicals and preventing oxidative damage to cellular components.[1] Due to its structural similarity to the active moiety of tocopherols (Vitamin E), this compound and its analogs are valuable tools for investigating cellular signaling pathways, particularly those related to oxidative stress, inflammation, and cell survival.
This document provides detailed application notes and experimental protocols for the use of this compound and its closely related analog, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), in studying cellular signaling pathways. Given the limited direct studies on this compound, data and protocols from studies on PMC are included, with the rationale that the shared core chromanol structure dictates their primary antioxidant and signaling modulation activities.
Key Applications
-
Investigation of Antioxidant Signaling Pathways: Elucidating the mechanisms by which cells respond to and counteract oxidative stress.
-
Modulation of Inflammatory Pathways: Studying the anti-inflammatory effects and their underlying molecular mechanisms.
-
Induction of Apoptosis: Investigating the pro-apoptotic effects in cancer cell lines.
-
Neuroprotection Studies: Assessing the potential to protect neuronal cells from oxidative damage.
Data Presentation
The following tables summarize quantitative data from studies utilizing 2,2,5,7,8-pentamethyl-6-chromanol (PMC) to investigate its effects on cellular signaling pathways.
Table 1: Cytoprotective Effect of PMC on Human Retinal Pigment Epithelial (hRPE) Cells
| Treatment Condition (48h) | Cell Death (%) | Reduction in Cell Death (%) |
| Control | 0 | - |
| Oxidized LDL (ox-LDL) | 44.9 ± 1.3 | - |
| ox-LDL + PMC (1.3 µM) | 8.6 ± 1.3 | 80.8 |
Data adapted from a study on oxidized LDL-induced cytotoxicity in hRPE cells.[2]
Table 2: Effect of PMC on Oxidative Stress Markers in hRPE Cells
| Treatment Condition | Relative ROS Levels (Mean Fluorescence Intensity) | HMOX1 mRNA Fold Increase (48h) | NQO1 Protein Fold Increase (48h) |
| Control | Baseline | 1.0 | 1.0 |
| Oxidized LDL (ox-LDL) | 87 | 19.6 ± 4.9 | 3.3 ± 0.5 |
| ox-LDL + PMC (1.3 µM) | 36 | 1.4 ± 0.7 | 3.1 ± 0.3 |
Data adapted from a study on the antioxidant mechanism of PMC in hRPE cells.[2]
Signaling Pathways
Nrf2-Mediated Antioxidant Response Pathway
2,2,5,7,8-pentamethyl-6-chromanol (PMC) has been shown to exert its cytoprotective effects by modulating the Nrf2 signaling pathway. Under conditions of oxidative stress induced by agents like oxidized LDL, PMC can mitigate the production of reactive oxygen species (ROS). This reduction in ROS levels prevents the nuclear translocation of the transcription factor Nrf2. Consequently, the expression of Nrf2-dependent antioxidant enzymes, such as Heme Oxygenase 1 (HMOX1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), is downregulated, contributing to the restoration of cellular homeostasis.[2]
Caption: Nrf2-mediated antioxidant response pathway modulated by PMC.
Potential Modulation of NF-κB Signaling Pathway
Chromanol derivatives, including tocotrienols which share the same active chromanol ring, have been reported to modulate the NF-κB signaling pathway.[3] The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. The antioxidant properties of chromanols can indirectly inhibit NF-κB activation by quenching ROS, which are known activators of this pathway.[3]
Caption: Potential modulation of the NF-κB inflammatory pathway.
Experimental Protocols
Protocol 1: Assessment of Cytoprotective Effects using LDH Assay
This protocol is for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
Cell culture medium
-
This compound or its analog (e.g., PMC)
-
Inducing agent (e.g., oxidized LDL)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.
-
Treat the cells with the desired concentrations of this compound or its analog for 1-2 hours.
-
Add the inducing agent (e.g., 200 µg/mL of oxidized LDL) to the wells and incubate for the desired time period (e.g., 24 or 48 hours).
-
After incubation, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the control (untreated) and maximum LDH release (lysed cells) controls.
Caption: Experimental workflow for assessing cytoprotection via LDH assay.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is for detecting and quantifying changes in the expression of key signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HMOX1, anti-p-IκBα, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like GAPDH or β-actin.[4]
Disclaimer
The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is important to note that much of the detailed signaling data presented is from studies on 2,2,5,7,8-pentamethyl-6-chromanol (PMC), a close structural analog of this compound. Researchers should carefully consider the structural similarities and potential differences in biological activity when designing and interpreting their experiments.
References
- 1. Molecular and cellular activities of vitamin E analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of NF-κB signaling pathway by tocotrienol in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2,7,8-Tetramethyl-6-chromanol in Drug Formulation and Delivery Research
Disclaimer: Publicly available research specifically detailing the application of 2,2,7,8-Tetramethyl-6-chromanol in drug formulation and delivery is limited. The following application notes and protocols are based on the well-documented activities of its close structural analogs, such as 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) and Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). These protocols can be adapted for the investigation of this compound.
Application as an Antioxidant Stabilizer in Pharmaceutical Formulations
This compound, a derivative of the chromanol ring found in Vitamin E, is anticipated to function as a potent antioxidant. Its primary application in drug formulation is to prevent the oxidative degradation of active pharmaceutical ingredients (APIs) and excipients, thereby enhancing the stability and shelf-life of drug products.
Quantitative Data Summary: Antioxidant Activity of a Chromanol Analog (Trolox)
The following table summarizes the antioxidant capacity of Trolox, a water-soluble analog of Vitamin E, which can be used as a benchmark for assessing the antioxidant potential of this compound.
| Assay Type | Method | Antioxidant Capacity of Trolox (TEAC*) | Reference Compound |
| TEAC Assay | ABTS radical scavenging | 1.00 | Trolox |
| ORAC Assay | Peroxyl radical scavenging | 1.00 | Trolox |
| DPPH Assay | DPPH radical scavenging | ~0.95 | Trolox |
*Trolox Equivalent Antioxidant Capacity (TEAC) is a standard measure where Trolox is the benchmark with a value of 1.
Experimental Protocol: Evaluation of Antioxidant Efficacy in a Liquid Formulation
This protocol describes a method to assess the ability of this compound to inhibit the oxidation of a model drug in a liquid formulation.
Objective: To determine the optimal concentration of this compound required to stabilize an oxidation-sensitive API in a liquid formulation.
Materials:
-
Oxidation-sensitive API (e.g., a catecholamine, an unsaturated lipid-based drug)
-
This compound
-
Formulation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Oxidizing agent (e.g., hydrogen peroxide or AAPH - 2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API
Procedure:
-
Preparation of Formulations:
-
Prepare a stock solution of the API in the formulation buffer.
-
Prepare a series of formulations containing the API at a fixed concentration and varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).
-
Include a control formulation with no antioxidant and a positive control with a known antioxidant like BHT or Trolox.
-
-
Initiation of Oxidation:
-
Add a controlled amount of the oxidizing agent to each formulation to induce degradation.
-
-
Stability Testing:
-
Analysis:
-
Analyze the concentration of the intact API in each aliquot using a validated HPLC method.
-
Calculate the percentage of API remaining at each time point for each formulation.
-
-
Data Presentation:
-
Plot the percentage of API remaining versus time for each concentration of this compound.
-
Determine the concentration of this compound that provides the most effective stabilization.
-
References
Troubleshooting & Optimization
Optimizing the concentration of 2,2,7,8-Tetramethyl-6-chromanol for cell viability
Disclaimer: Initial research for "2,2,7,8-Tetramethyl-6-chromanol" did not yield specific data regarding its optimal concentration for cell viability. However, a closely related and well-studied analog, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) , offers significant insights. This technical support guide is based on the available scientific literature for PMC, a potent antioxidant moiety of vitamin E. The provided data and protocols should serve as a strong starting point for researchers working with similar chromanol compounds.
Frequently Asked Questions (FAQs)
Q1: What is 2,2,5,7,8-pentamethyl-6-chromanol (PMC) and what is its primary function in cell culture?
A1: 2,2,5,7,8-pentamethyl-6-chromanol (PMC) is a potent, sterically hindered phenol antioxidant and a derivative of vitamin E (α-tocopherol). In cell culture, its primary role is to protect cells from oxidative stress-induced damage and subsequent cell death. It has been shown to be effective in mitigating cytotoxicity caused by factors like oxidized low-density lipoproteins (ox-LDL).[1][2]
Q2: What is a recommended starting concentration for PMC in cell viability experiments?
A2: Based on studies with human Retinal Pigment Epithelial (hRPE) cells, a concentration of 1.3 µM PMC has been shown to be effective in protecting against ox-LDL-induced cytotoxicity without affecting cell viability on its own.[1] This serves as an excellent starting point for optimization in your specific cell line and experimental conditions.
Q3: Is PMC cytotoxic at higher concentrations?
A3: Studies have shown that PMC at a concentration of 1.3 µM does not independently affect the viability of hRPE cells.[1] However, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic concentration range.
Q4: What is the mechanism of action for PMC's protective effects?
A4: PMC exerts its protective effects by inhibiting the generation of reactive oxygen species (ROS). This, in turn, blocks the nuclear translocation of the Nrf2 transcription factor, preventing the upregulation of antioxidant response elements and mitigating the cellular stress response.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed even with PMC treatment. | 1. Sub-optimal PMC concentration. 2. Timing of PMC addition is not optimal. 3. The cellular insult is too severe for PMC alone to counteract. | 1. Perform a dose-response experiment to determine the optimal PMC concentration for your cell type and insult. 2. The continuous presence of PMC may be required for optimal protection. Consider pre-treating cells with PMC before inducing stress and maintaining its presence throughout the experiment.[1][3] 3. Consider combination therapies with other cytoprotective agents. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number. 2. Inconsistent timing of treatments and assays. 3. Degradation of PMC stock solution. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Adhere strictly to the experimental timeline for all treatments and assays. 3. Prepare fresh PMC dilutions from a properly stored stock solution for each experiment. |
| Difficulty dissolving PMC. | PMC has limited aqueous solubility. | Dissolve PMC in a suitable solvent like DMSO to create a concentrated stock solution before diluting it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). |
Quantitative Data Summary
Table 1: Effect of 1.3 µM PMC on Oxidized LDL-Induced Cytotoxicity in hRPE Cells [1]
| Treatment | Duration | % Cell Death (Mean ± SEM) |
| Control | 24h | Not specified |
| ox-LDL (200 µg/mL) | 24h | 27.9 ± 0.8% |
| ox-LDL + 1.3 µM PMC | 24h | 17.2 ± 0.6% |
| Control | 48h | Not specified |
| ox-LDL (200 µg/mL) | 48h | 44.9 ± 1.3% |
| ox-LDL + 1.3 µM PMC | 48h | 8.6 ± 1.3% |
| 1.3 µM PMC alone | 48h | No significant effect |
Experimental Protocols
Protocol 1: General Cell Culture and PMC Treatment
This protocol is based on the culture of human Retinal Pigment Epithelial (hRPE) cells and can be adapted for other cell lines.
-
Cell Seeding:
-
Serum Starvation:
-
Before treatment, incubate the cells in a serum-free medium overnight.[1]
-
-
PMC Treatment:
-
Prepare a stock solution of PMC in DMSO.
-
Dilute the PMC stock solution in the cell culture medium to the desired final concentration (e.g., 1.3 µM).
-
For protective studies, add the PMC-containing medium to the cells simultaneously with the cytotoxic agent (e.g., 200 µg/mL of oxidized LDL).[1]
-
Include a control group treated with the vehicle (e.g., DMSO) alone to account for any solvent effects.[1]
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24 or 48 hours).[1]
-
Protocol 2: Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a common method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
-
Sample Collection:
-
At the end of the treatment period, collect the conditioned media from each well.[1]
-
-
LDH Assay:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Briefly, transfer a portion of the conditioned medium to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit's protocol.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).
-
Visualizations
References
Technical Support Center: Troubleshooting Interference from 2,2,7,8-Tetramethyl-6-chromanol (Trolox) in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with 2,2,7,8-Tetramethyl-6-chromanol, commonly known as Trolox, in various biochemical assays.
I. Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve specific experimental problems arising from Trolox interference.
Issue 1: Inconsistent or Non-reproducible Results in Antioxidant Capacity Assays (e.g., DPPH, ABTS)
Question: My antioxidant capacity results are variable when using Trolox as a standard. What could be the cause and how can I fix it?
Answer:
Inconsistent results in antioxidant assays using Trolox can stem from several factors, primarily its concentration-dependent dual role as an antioxidant and a pro-oxidant, as well as its degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent antioxidant assay results.
Experimental Protocol: Preparation of Fresh Trolox Standard Solutions
-
Stock Solution (10 mM): Weigh out 2.5 mg of Trolox and dissolve it in 1 mL of ethanol, methanol, or DMSO. Vortex until fully dissolved. This stock solution should be prepared fresh daily and stored in a light-protected container at 4°C for short-term use.
-
Working Solutions: Prepare a series of dilutions from the stock solution using the same solvent. For example, to prepare a 1 mM working solution, add 100 µL of the 10 mM stock to 900 µL of solvent. Subsequent dilutions should be made to achieve the desired concentration range for your standard curve. It is recommended to keep the final concentration in the assay below 10 µM to avoid pro-oxidant effects.[1][2][3]
Issue 2: Unexpected Increase in Fluorescence in Reporter-Based Assays
Question: I am observing a high background or an unexpected increase in fluorescence in my assay (e.g., ROS detection with DCFH-DA, cell viability assays with resazurin) when Trolox is present. Why is this happening?
Answer:
Trolox can interfere with fluorescence-based assays through two primary mechanisms: its intrinsic fluorescence and its ability to directly interact with and alter the fluorescence of reporter dyes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Experimental Protocol: Control Experiment for Trolox-Reporter Dye Interaction
-
Prepare Reagents:
-
Your fluorescent reporter dye at the final assay concentration.
-
Trolox at the final assay concentration.
-
Assay buffer.
-
-
Set up a 96-well plate with the following controls:
-
Well A1-A3 (Buffer Blank): Assay buffer only.
-
Well B1-B3 (Trolox Blank): Trolox in assay buffer.
-
Well C1-C3 (Reporter Dye Control): Reporter dye in assay buffer.
-
Well D1-D3 (Test Condition): Reporter dye and Trolox in assay buffer.
-
-
Incubate the plate under the same conditions as your experiment (time, temperature, light exposure).
-
Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths for your reporter dye.
-
Analyze Data:
-
If the fluorescence in the "Trolox Blank" (Well B) is significantly above the "Buffer Blank" (Well A), Trolox has intrinsic fluorescence at your assay's wavelengths.
-
If the fluorescence in the "Test Condition" (Well D) is not the sum of the "Trolox Blank" (Well B) and "Reporter Dye Control" (Well C), there is a direct interaction between Trolox and your reporter dye.
-
Issue 3: Altered Protein Expression or Activity in Cell-Based Assays
Question: I am seeing unexpected changes in my protein of interest (e.g., via Western Blot or enzyme activity assay) when I use Trolox as an antioxidant. Is this a real effect or an artifact?
Answer:
Trolox, particularly at higher concentrations, can exert biological effects beyond simple antioxidant activity, including inducing oxidative stress and affecting cell signaling pathways, which can lead to genuine changes in protein expression and activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered protein expression or activity.
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biochemical assays?
A1: this compound is more commonly known as Trolox. It is a water-soluble analog of vitamin E and is widely used as a standard antioxidant in various biochemical assays to determine the antioxidant capacity of biological samples or chemical compounds.[4] Its water solubility makes it convenient for use in aqueous buffer systems.
Q2: At what concentration does Trolox switch from an antioxidant to a pro-oxidant?
A2: The concentration at which Trolox exhibits pro-oxidant activity can vary depending on the cell type and the specific experimental conditions. However, studies have shown that pro-oxidant effects can begin to appear at concentrations as low as 10 µM and become more pronounced at concentrations of 40 µM and higher in cell-based assays.[1][2][3]
Q3: Does Trolox interfere with fluorescence measurements?
A3: Yes, Trolox can interfere with fluorescence measurements. It has some intrinsic fluorescence and, more significantly, it can act as a quenching agent for the excited triplet state of many fluorophores, a property utilized in its application as an antifade reagent in microscopy.[5] This can lead to a reduction in the fluorescence signal of your reporter dye. Additionally, Trolox can directly react with and oxidize certain fluorescent probes, such as DCFH-DA, leading to an increase in fluorescence that is not related to the experimental variable being measured.[6]
Q4: How can I prevent the degradation of Trolox in my experiments?
A4: Trolox can be oxidized to a quinone derivative, which has pro-oxidant properties, especially when exposed to light and oxygen.[7][8] To minimize degradation, it is recommended to:
-
Prepare Trolox solutions fresh for each experiment.
-
Store stock solutions in light-protected containers (e.g., amber tubes).
-
For short-term storage, keep solutions at 4°C. For longer-term storage, aliquots can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Q5: Are there any alternatives to Trolox for antioxidant capacity assays?
A5: Yes, several other compounds can be used as antioxidant standards. The choice of alternative may depend on the specific assay and the properties of the sample being tested. Common alternatives include:
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant.
-
Gallic acid: A phenolic antioxidant.
-
Quercetin: A flavonoid antioxidant.
-
1,4-dithioerythritol (DTE): A thiol-based antioxidant.[9]
It is important to note that the antioxidant capacity of a compound can vary depending on the assay used, so direct comparison of results obtained with different standards should be done with caution.[2][10]
III. Data Presentation
Table 1: Concentration-Dependent Effects of Trolox in Cell-Based Assays
| Concentration Range | Predominant Effect | Observed In | Citation(s) |
| 2.5 - 10 µM | Antioxidant | HeLa cells | [1][2] |
| 10 - 20 µM | Transition from antioxidant to no effect | HeLa cells | [1][2] |
| ≥ 40 µM | Pro-oxidant | HeLa cells | [1][2] |
| 10 µM | Protective against light-induced cell death | RGC-5 cells |
Table 2: Comparison of Common Antioxidant Standards
| Antioxidant | Molar Mass ( g/mol ) | Solubility | Mechanism of Action (Primary) | Common Assays |
| Trolox | 250.29 | Water, Ethanol, Methanol, DMSO | Hydrogen Atom Transfer (HAT) & Electron Transfer (ET) | DPPH, ABTS, ORAC, FRAP |
| Ascorbic Acid | 176.12 | Water | Electron Transfer (ET) | DPPH, FRAP |
| Gallic Acid | 170.12 | Water, Ethanol, Acetone | Electron Transfer (ET) | DPPH, FRAP, Folin-Ciocalteu |
| Quercetin | 302.24 | Ethanol, DMSO | Electron Transfer (ET) & Metal Chelating | DPPH, FRAP |
| 1,4-dithioerythritol (DTE) | 154.25 | Water, Ethanol, DMSO | Thiol-disulfide exchange | ABTS |
IV. Experimental Protocols
Protocol 1: Validating Antioxidant Assay Results to Rule Out Interference
This protocol describes a method to validate results from antioxidant assays like DPPH or ABTS, particularly when interference from the sample matrix or the test compound itself is suspected.
-
Serial Dilution:
-
Prepare a concentrated stock of your test sample.
-
Make a series of dilutions (e.g., 1:2, 1:5, 1:10, 1:20) in the assay buffer.
-
Run the antioxidant assay on each dilution.
-
Calculate the antioxidant capacity for each dilution and then multiply by the dilution factor to get the corrected value for the original sample.
-
Interpretation: If there is no interference, the corrected antioxidant capacity should be consistent across all dilutions. A significant trend (e.g., increasing or decreasing corrected values with dilution) suggests the presence of interfering substances.
-
-
Spike and Recovery:
-
Divide your sample into two aliquots.
-
To one aliquot, add a known concentration of an antioxidant standard (e.g., Trolox or ascorbic acid). This is the "spiked" sample. The other aliquot is the "unspiked" sample.
-
Measure the antioxidant capacity of both the spiked and unspiked samples.
-
Calculate the percent recovery using the following formula: % Recovery = [(Value of spiked sample - Value of unspiked sample) / Known value of added standard] x 100
-
Interpretation: A recovery rate between 80% and 120% is generally considered acceptable and indicates a lack of significant interference.
-
-
Use of an Alternative Assay:
-
Measure the antioxidant capacity of your sample using an assay that works by a different mechanism. For example, if you are using an electron transfer (ET) based assay like DPPH or FRAP, validate your results with a hydrogen atom transfer (HAT) based assay like ORAC.
-
Interpretation: While the absolute values may differ, a similar trend in antioxidant capacity across different assays provides greater confidence in the results.
-
V. Mandatory Visualizations
Caption: Potential mechanisms of Trolox interference in biochemical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. An alternative standard for Trolox-equivalent antioxidant-capacity estimation based on thiol antioxidants. Comparative 2,2'-azinobis[3-ethylbenzothiazoline-6-sulfonic acid] decolorization and rotational viscometry study regarding hyaluronan degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. mdpi.com [mdpi.com]
- 10. cusabio.com [cusabio.com]
Technical Support Center: Stability of 2,2,7,8-Tetramethyl-6-chromanol Stock Solutions
This technical support center provides guidance on enhancing the stability of 2,2,7,8-Tetramethyl-6-chromanol stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How should I store my this compound stock solutions to ensure stability?
A2: To maximize the stability of your stock solutions, it is crucial to store them at low temperatures and protect them from light. Based on recommendations for similar chromanol compounds, the following storage conditions are advised:
-
Long-term storage (months to years): Store at -80°C.
-
Short-term storage (weeks to months): Store at -20°C.
It is highly recommended to aliquot the stock solution into single-use volumes before freezing. This will minimize the number of freeze-thaw cycles, which can significantly contribute to the degradation of the compound.
Q3: My stock solution has been stored for a while. How can I check if it is still stable?
A3: The stability of your stock solution should be verified periodically. This can be done by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A common approach is to compare the concentration of the stored solution to a freshly prepared standard of known concentration. A significant decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram may indicate degradation.
Q4: I see precipitates in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. If you observe precipitates, gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully redissolved. Before use, visually inspect the solution to ensure it is clear. To avoid this issue in the future, consider preparing the stock solution at a slightly lower concentration.
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathway for many chromanols involves oxidation. The phenolic hydroxyl group on the chroman ring is susceptible to oxidation, which can lead to the formation of quinone-type structures. Additionally, catabolism of chromanols in biological systems can involve the shortening of side chains, leading to the formation of more water-soluble metabolites such as carboxyethyl hydroxychromans (CEHCs)[1]. While this is a metabolic process, similar oxidative degradation of the side chain could potentially occur under certain storage conditions, especially with prolonged exposure to oxygen and light.
Data Presentation
Table 1: Recommended Storage Conditions for Chromanol Stock Solutions
| Storage Duration | Temperature | Recommendations |
| Short-term (≤ 1 month) | -20°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Long-term (up to 1 year) | -80°C | Aliquot in light-protected vials for single use. |
Note: This data is extrapolated from recommendations for the structurally similar compound 2,2,5,7,8-Pentamethyl-6-chromanol. Stability is compound and solvent-dependent and should be experimentally verified.
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solutions by HPLC-UV
This protocol outlines a general procedure for assessing the stability of this compound stock solutions.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Standard and Stock Solutions:
-
Primary Standard (T=0): Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM). This will serve as your reference standard.
-
Test Stock Solution: Prepare a separate stock solution at the same concentration as the primary standard. This will be the solution you test for stability over time.
3. Storage Conditions:
-
Aliquot the "Test Stock Solution" into multiple small, light-protected vials.
-
Store the aliquots under the desired conditions (e.g., -20°C and -80°C).
4. HPLC Analysis:
-
Initial Analysis (T=0):
-
Prepare a working standard by diluting the "Primary Standard" to a suitable concentration for HPLC analysis (e.g., 10 µM).
-
Similarly, prepare a working solution from the "Test Stock Solution".
-
Inject both solutions onto the HPLC system and record the chromatograms.
-
The peak area of the main compound in the "Test Stock Solution" at T=0 should be comparable to the "Primary Standard".
-
-
Time-Point Analysis (T=x):
-
At each desired time point (e.g., 1, 3, 6 months), retrieve an aliquot of the "Test Stock Solution" from storage.
-
Allow the solution to thaw completely and ensure any precipitate is redissolved.
-
Prepare a working solution and inject it into the HPLC.
-
On the same day, prepare a fresh working standard from the "Primary Standard" (which should be freshly prepared or have confirmed stability) and inject it.
-
5. Data Analysis:
-
Calculate the percentage of the remaining this compound in the test solution at each time point relative to the initial concentration (T=0).
-
Stability (%) = (Peak Area at T=x / Peak Area at T=0) * 100
-
A decrease of more than 5-10% is often considered significant degradation.
-
Visually inspect the chromatograms for the appearance of new peaks, which could be degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing stock solution stability.
References
Technical Support Center: Quantification of 2,2,7,8-Tetramethyl-6-chromanol in Biological Samples
Welcome to the technical support center for the quantification of 2,2,7,8-Tetramethyl-6-chromanol. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed in biological samples?
A1: this compound is a heterocyclic organic compound. Its analysis in biological samples is often related to studies on oxidative stress, as it is structurally similar to the chromanol ring of Vitamin E (tocopherols and tocotrienols), which are potent lipid-soluble antioxidants. Quantification in biological matrices such as plasma, serum, or tissue can provide insights into pharmacokinetics, bioavailability, and the compound's role in various physiological and pathological processes.
Q2: Which analytical techniques are most suitable for quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques. HPLC offers good sensitivity and reproducibility, while LC-MS/MS provides higher specificity and lower detection limits, making it ideal for detecting trace amounts in complex biological samples.[1][2]
Q3: What are the critical first steps in developing a robust analytical method for this compound?
A3: Key initial steps include a thorough literature review for existing methods on similar compounds (e.g., tocopherols), understanding the physicochemical properties of this compound, selecting an appropriate internal standard, and optimizing the sample preparation procedure to ensure efficient extraction and minimal matrix effects.
Q4: How does this compound, being a Vitamin E analog, influence biological signaling?
A4: As an analog of Vitamin E, this compound is presumed to influence similar signaling pathways. Vitamin E is known to modulate signal transduction through various mechanisms, including the regulation of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K) activities. These pathways are crucial for cell proliferation, platelet aggregation, and inflammation.[3] It also affects the expression of genes related to lipid metabolism, cell adhesion, and cell cycle regulation.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Sample Preparation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the biological matrix (e.g., plasma, tissue homogenate). | Optimize the extraction solvent. For chromanols, a common approach is liquid-liquid extraction with hexane or a mixture of hexane and ethyl acetate.[5][6] Ensure complete protein precipitation prior to extraction by using an adequate volume of a deproteinizing agent like ethanol or methanol.[2][7] For tissue samples, ensure complete homogenization. |
| Analyte degradation during sample processing. | Work with samples on ice and use antioxidants like BHT (butylated hydroxytoluene) in the extraction solvent to prevent oxidative degradation.[6] Minimize exposure of samples to light and air. | |
| Incomplete saponification (if used to release the analyte from esters). | Ensure complete saponification by optimizing the concentration of the base (e.g., KOH), reaction time, and temperature. A typical condition is heating at 70°C for 30-45 minutes.[8] | |
| High Matrix Effects (in LC-MS/MS) | Co-elution of interfering substances from the biological matrix that suppress or enhance the analyte signal. | Improve the clean-up step during sample preparation. Solid-phase extraction (SPE) can be more effective than liquid-liquid extraction in removing interfering components. Use a matrix-matched calibration curve to compensate for consistent matrix effects. |
| Phospholipid interference from plasma or serum samples. | Incorporate a phospholipid removal step in your sample preparation protocol, such as using a specialized SPE cartridge or a protein precipitation plate designed for phospholipid removal. |
Chromatography Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, replace the column. |
| Inappropriate mobile phase pH. | Although less critical for non-ionizable compounds like this compound, ensure the mobile phase is compatible with the column and analyte. | |
| Sample solvent is too strong compared to the mobile phase. | Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.[7] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the HPLC pump is working correctly and that the mobile phase is properly degassed. If using a gradient, ensure the gradient mixer is functioning properly. |
| Temperature variations. | Use a column oven to maintain a stable column temperature. | |
| Low Signal Intensity/Sensitivity | Suboptimal detection parameters. | For fluorescence detection, optimize the excitation and emission wavelengths. For this compound, wavelengths similar to tocopherols (excitation ~295 nm, emission ~330 nm) are a good starting point.[9] For MS detection, optimize the ionization source parameters (e.g., capillary voltage, gas flow) and collision energies for the specific analyte. |
| Analyte degradation in the autosampler. | Keep the autosampler tray cooled to prevent degradation of the analyte in the prepared samples. |
Experimental Protocols
Below are detailed methodologies for the quantification of tocopherols, which can be adapted for this compound.
Method 1: HPLC with Fluorescence Detection for Plasma/Serum
This method is adapted from a validated procedure for the simultaneous determination of vitamins A and E in human plasma.[5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 20 µL of an appropriate internal standard solution (e.g., a structurally similar chromanol not present in the sample).
-
Add 200 µL of water and vortex briefly.
-
Add 400 µL of ethanol to precipitate proteins and vortex for 30 seconds.
-
Add 800 µL of hexane, vortex vigorously for 2 minutes, and then centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of methanol and transfer to an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and methanol can be used. A starting condition could be 70% acetonitrile and 30% methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at approximately 295 nm and emission at 330 nm.
Method 2: LC-MS/MS for Plasma/Serum
This protocol is based on a method for the simultaneous quantification of vitamin E and its metabolites.[1][10]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a 96-well plate, add an internal standard solution.
-
Add 300 µL of acetonitrile containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins.
-
Mix thoroughly and centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for injection.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[1][10]
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.[1]
-
Mobile Phase B: Methanol with 0.1% formic acid or acetic acid.[1]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipophilic analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the analyte).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
Quantitative Data Summary
The following tables summarize typical performance characteristics for HPLC and LC-MS/MS methods for tocopherol analysis, which can be used as a benchmark when developing a method for this compound.
Table 1: HPLC Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 50 µg/mL | [11] |
| Limit of Quantification (LOQ) | 10 - 500 ng/mL | [5] |
| Recovery | > 85% | [5] |
| Intra-day Precision (%CV) | < 5% | [2] |
| Inter-day Precision (%CV) | < 10% | [2] |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 1000 ng/mL | [1] |
| Limit of Detection (LOD) | 8 - 330 pg/mL | [1][10] |
| Recovery | > 89% | [12] |
| Intra-day Precision (%CV) | 3 - 11% | [12] |
| Inter-day Precision (%CV) | 3 - 11% | [12] |
Visualizations
Experimental Workflow for Quantification in Plasma
Caption: General workflow for the quantification of this compound in plasma/serum.
Vitamin E-Modulated Signaling Pathways
Caption: Simplified diagram of signaling pathways modulated by Vitamin E and its analogs.
References
- 1. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of cell signalling by vitamin E [pubmed.ncbi.nlm.nih.gov]
- 5. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aocs.org [aocs.org]
- 10. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Microscopy with 2,2,7,8-Tetramethyl-6-chromanol (Trolox)
Welcome to the technical support center for the effective use of 2,2,7,8-Tetramethyl-6-chromanol (Trolox) in microscopy. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize experimental outcomes when using this antioxidant and antifade reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Trolox) and why is it used in fluorescence microscopy?
A1: this compound, commonly known as Trolox, is a water-soluble analog of vitamin E. In fluorescence microscopy, it is primarily used as an antifade reagent to reduce photobleaching and blinking of fluorescent dyes.[1][2] Its antioxidant properties help to quench reactive oxygen species (ROS) that can damage fluorophores and lead to signal loss during imaging.[2]
Q2: Does Trolox itself exhibit autofluorescence?
A2: While all organic molecules have the potential to fluoresce under certain conditions, the intrinsic autofluorescence of Trolox is generally considered to be negligible and is not a commonly reported issue in microscopy literature. Its primary role is to stabilize the fluorescence of other dyes, not to contribute significantly to background signal. However, it is always good practice to include a control sample with only Trolox to assess any potential background fluorescence in your specific experimental setup.
Q3: How does Trolox work to prevent photobleaching and blinking?
A3: Trolox functions as part of a reducing and oxidizing system (ROXS). It can reduce fluorophores from their long-lived, non-fluorescent triplet states back to their fluorescent singlet state.[3][4] Interestingly, Trolox can also form an oxidized quinone derivative (Trolox-quinone) in solution, which helps to recover the fluorophore from a reduced radical anion state.[3] This cyclical process of reduction and oxidation minimizes the time fluorophores spend in dark states, thereby reducing blinking and photobleaching.[3][4]
Q4: What is the recommended concentration of Trolox for live-cell imaging?
A4: The optimal concentration of Trolox can vary depending on the cell type and experimental conditions. A common starting point is a final concentration between 0.1 mM and 1 mM in the imaging media.[2] It is crucial to perform a concentration titration to determine the ideal concentration that provides sufficient antifade protection without inducing cellular toxicity.
Q5: Are there any potential negative effects of using Trolox in my experiments?
A5: Yes. While Trolox is a potent antioxidant at lower concentrations, it can exhibit pro-oxidant activity at higher concentrations.[5] This can lead to increased ROS production and cellular stress.[5] Therefore, it is essential to use the lowest effective concentration and to include appropriate controls to monitor cell health.
Troubleshooting Guides
Problem 1: High background fluorescence in the imaging channel.
| Possible Cause | Troubleshooting Step |
| Endogenous Autofluorescence | Perfuse tissues with PBS before fixation to remove red blood cells, a source of heme-related autofluorescence. |
| Fixation-Induced Autofluorescence | Use the minimum required fixation time. Consider using a non-aldehyde-based fixative like ice-cold methanol or ethanol. If using aldehydes, treat with a quenching agent like sodium borohydride. |
| Autofluorescence from Media Components | If using fetal bovine serum (FBS), consider reducing its concentration or replacing it with bovine serum albumin (BSA), as FBS can contribute to autofluorescence in the violet-blue spectrum. Use phenol red-free media for live-cell imaging. |
| Non-Specific Antibody Binding | Ensure adequate blocking steps in your immunofluorescence protocol. Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
Problem 2: Ineffective photobleaching or blinking reduction.
| Possible Cause | Troubleshooting Step |
| Suboptimal Trolox Concentration | Perform a titration to find the optimal Trolox concentration for your specific cell type and fluorophore. |
| Degradation of Trolox Solution | Prepare fresh Trolox solutions for each experiment. Trolox can oxidize over time, which may affect its performance. |
| Incomplete Oxygen Scavenging | For single-molecule imaging, Trolox is often used in conjunction with an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) for maximum efficiency.[1] |
| Fluorophore Incompatibility | While Trolox is effective for a wide range of fluorophores, its efficiency may vary. Consult the literature for the compatibility of Trolox with your specific dye. |
Experimental Protocols
Protocol 1: Preparation of Trolox Stock Solution
-
Materials: this compound (Trolox), Ethanol (100%), sterile microcentrifuge tubes.
-
Procedure:
-
Prepare a 100 mM stock solution of Trolox by dissolving the appropriate amount in 100% ethanol.
-
Vortex until fully dissolved.
-
Store the stock solution at 2-8°C, protected from light.[2]
-
Protocol 2: Application of Trolox for Live-Cell Imaging
-
Materials: Trolox stock solution (100 mM), cell culture medium or imaging buffer.
-
Procedure:
-
Warm the cell culture medium or imaging buffer to the appropriate temperature for your cells.
-
Dilute the 100 mM Trolox stock solution directly into the imaging medium to the desired final concentration (typically 0.1 mM to 1 mM).[2]
-
Gently mix the medium.
-
Replace the existing medium on your cells with the Trolox-containing medium just before imaging.
-
Include a control group of cells imaged in medium without Trolox to assess its effect.
-
Visualizing Key Processes
To aid in understanding the mechanisms discussed, the following diagrams illustrate the antioxidant action of Trolox and a general workflow for troubleshooting autofluorescence.
Caption: Antioxidant mechanism of Trolox in mitigating cellular damage caused by reactive oxygen species.
Caption: A logical workflow for troubleshooting and mitigating autofluorescence in microscopy experiments.
References
Overcoming challenges in the synthesis of 2,2,7,8-Tetramethyl-6-chromanol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,2,7,8-Tetramethyl-6-chromanol and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound derivative unexpectedly low?
Answer:
Low yields in the synthesis of this compound derivatives can stem from several factors, primarily related to the Friedel-Crafts alkylation and subsequent cyclization steps.
Potential Causes and Solutions:
-
Suboptimal Catalyst Activity: The choice and handling of the Lewis acid catalyst are critical.
-
Solution: Ensure the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) is anhydrous and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by moisture. Consider using a freshly opened or purified catalyst. The amount of catalyst can also be optimized; while catalytic amounts are ideal, stoichiometric amounts are sometimes necessary.[1][2]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is polyalkylation, where the activated chromanol ring undergoes further alkylation.[1][3]
-
Solution: To minimize polyalkylation, use a stoichiometric ratio of the alkylating agent to the trimethylhydroquinone. Adding the alkylating agent slowly and maintaining a lower reaction temperature can also help control the reaction selectivity.
-
-
Carbocation Rearrangement: If using an alkylating agent prone to rearrangement, the desired carbocation may not be the primary electrophile.[2][4]
-
Solution: While less of an issue with the tertiary carbocation formed from isobutylene or its equivalents, be mindful of this possibility with other alkylating agents. Using a milder Lewis acid might sometimes reduce rearrangements.
-
-
Product Degradation: The chromanol ring can be sensitive to strongly acidic conditions for prolonged periods.
-
Solution: Neutralize the reaction mixture promptly during workup to prevent product degradation.
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple byproducts is a common challenge in Friedel-Crafts reactions.
Potential Byproducts and Minimization Strategies:
-
Polyalkylated Products: As mentioned, the product is more nucleophilic than the starting hydroquinone, making it susceptible to further alkylation.[1]
-
Identification: These products will have a higher molecular weight than the desired product, which can be confirmed by LC-MS.
-
Minimization: Use a 1:1 molar ratio of reactants and control the reaction temperature.
-
-
Isomeric Products: Depending on the substrate and reaction conditions, alkylation could potentially occur at other positions on the aromatic ring, although the hydroxyl group directs ortho.
-
Identification: Isomers will have the same mass but different retention times on chromatography. NMR spectroscopy can help in structure elucidation.
-
Minimization: The directing effect of the hydroxyl group is generally strong. Ensuring a well-controlled reaction temperature can enhance regioselectivity.
-
-
Products of Elimination/Rearrangement: The alkylating agent might undergo side reactions before alkylating the hydroquinone.
-
Identification: These byproducts will have different masses and can be characterized by GC-MS or LC-MS.
-
Minimization: Ensure the purity of the alkylating agent and add it slowly to the reaction mixture.
-
Question 3: How can I effectively purify my this compound derivative?
Answer:
Purification is crucial to obtain the final product with high purity. Column chromatography is the most common method.
Purification Strategy:
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[5]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is typically effective. The optimal ratio depends on the specific derivative. Start with a low polarity eluent and gradually increase the polarity (gradient elution) to separate the desired product from less polar byproducts and more polar impurities. A common starting point is a 95:5 mixture of hexanes:ethyl acetate.
-
Monitoring: Use TLC to monitor the separation and identify the fractions containing the pure product.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., heptane) can be an effective final purification step to obtain a highly pure product.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically involves a Friedel-Crafts alkylation of 2,3,5-trimethylhydroquinone with an isobutylene precursor (e.g., isobutylene, tert-butanol, or isobutylene oxide) in the presence of a Lewis or Brønsted acid catalyst. This is followed by an intramolecular cyclization (etherification) to form the chroman ring.
Q2: Which Lewis acid is best for this synthesis?
A2: The choice of Lewis acid can significantly impact the reaction's success. Common choices include AlCl₃, FeCl₃, ZnCl₂, and BF₃·OEt₂.[1][7] The "best" catalyst often depends on the specific substrate and reaction conditions. Milder Lewis acids may offer better selectivity and reduce side reactions.
Q3: Can I use a Brønsted acid instead of a Lewis acid?
A3: Yes, strong Brønsted acids such as H₂SO₄ and HF have also been used to catalyze Friedel-Crafts alkylation reactions.[1]
Q4: What are some alternative, more environmentally friendly catalysts?
A4: Recent research has explored the use of eco-friendly solid acid catalysts. For instance, AlPMo12O40 supported on carbon has shown high conversion and selectivity in the synthesis of chromanols, offering the advantage of being reusable.
Q5: At what temperature should I run the reaction?
A5: The optimal reaction temperature depends on the specific reactants and catalyst used. Generally, Friedel-Crafts alkylations are conducted at low to moderate temperatures (e.g., 0 °C to room temperature) to control selectivity and minimize side reactions.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of chromanol derivatives.
Table 1: Comparison of Catalysts and Reaction Conditions for Chromanol Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Chromanol (%) |
| AlPMo12O40/Carbon | TMHQ, Geraniol | Chloroform | 110 | 7 | 99 | ~99 (to the corresponding chromanol) |
| AlCl₃ | 2,3,6-Trimethylhydroquinone, 3-Methyl-2-buten-1-ol | Dichloromethane | 5 - RT | Overnight | - | - |
| ZnCl₂/HCl | - | - | - | - | - | - |
| BF₃ | - | - | - | - | - | - |
| FeCl₂/Fe/HCl | - | - | - | - | - | - |
Note: Data is compiled from various sources and may not be directly comparable due to different substrates and reaction scales.
Experimental Protocols
Detailed Methodology for the Synthesis of a 2,2,5,7,8-Pentamethyl-6-chromanol (a closely related derivative):
This protocol is for a related compound and should be adapted for the synthesis of this compound.
Materials:
-
2,3,6-Trimethylhydroquinone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
3-Methyl-2-buten-1-ol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
Magnesium Sulfate (MgSO₄)
-
Heptane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Cool the suspension to 5 °C using an ice bath.
-
Add 2,3,6-trimethylhydroquinone (1.0 eq) to the suspension and stir for 30 minutes.
-
Slowly add 3-methyl-2-buten-1-ol (1.1 eq) dropwise, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction.
-
Filter any precipitate that forms.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel.
-
For solid products, recrystallization from heptane can be performed for further purification.[6]
Visualizations
Signaling Pathway
Caption: Role of this compound derivatives in the Nrf2-ARE antioxidant pathway.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound derivatives.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common synthesis problems.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. mt.com [mt.com]
Technical Support Center: Optimizing 2,2,7,8-Tetramethyl-6-chromanol-Mediated Antioxidant Reactions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,7,8-Tetramethyl-6-chromanol and related chromanol-based antioxidants like Trolox.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a potent antioxidant and a synthetic analog of α-tocopherol (Vitamin E). Due to its chromanol ring, it can effectively scavenge free radicals by donating a hydrogen atom from its hydroxyl group.[1][2] It is commonly used as a reference standard in antioxidant capacity assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, to quantify the antioxidant potential of other substances.[3]
Q2: Why am I seeing inconsistent or non-reproducible results in my antioxidant assays?
A2: Inconsistent results in antioxidant assays can stem from several factors. Key among these are the stability of the radical solution (DPPH or ABTS), solvent effects, pH, and reaction time.[4] The DPPH radical, for instance, is sensitive to light, oxygen, and pH, which can affect its absorbance.[4] For the ABTS assay, the radical cation (ABTS•+) needs to be generated and is stable for a limited time.[5] It's crucial to standardize these conditions across all experiments.
Q3: Can this compound act as a pro-oxidant?
A3: Yes, like other phenolic antioxidants including its well-studied analog Trolox, this compound can exhibit pro-oxidant activity under certain conditions.[1] This is often concentration-dependent, with antioxidant effects observed at lower concentrations and pro-oxidant effects at higher concentrations.[1] The presence of metal ions can also promote pro-oxidant behavior.[1]
Q4: What is the difference between single electron transfer (SET) and hydrogen atom transfer (HAT) based assays?
A4: SET-based assays, like ABTS and DPPH, measure the ability of an antioxidant to transfer an electron to reduce a radical.[6] HAT-based assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, quantify the capacity of an antioxidant to quench free radicals by donating a hydrogen atom.[7] The ABTS assay can proceed through both mechanisms, depending on the antioxidant's structure and the reaction pH.[6]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Problem: The compound is not fully dissolving in the assay medium, leading to inaccurate concentration and underestimated antioxidant activity.
-
Cause: Chromanol derivatives can have limited solubility in purely aqueous solutions.[8]
-
Solution:
-
Solvent Selection: Prepare stock solutions in an appropriate organic solvent like ethanol or methanol, and then dilute into the assay buffer.[9][10] For assays requiring compatibility with both hydrophilic and lipophilic compounds, a solvent mixture such as 50% acetone/50% water can be used.[11]
-
Use of Detergents: For proteinaceous antioxidants or complex biological samples, non-ionic detergents like Tween 20 or Triton X-100 can be added to the buffer to maintain solubility of both the antioxidant and the radical.[12][13]
-
Issue 2: High Background Absorbance or Interference
-
Problem: The sample itself has a high absorbance at the measurement wavelength (e.g., ~517 nm for DPPH, ~734 nm for ABTS), leading to inaccurate readings.
-
Cause: Colored compounds in the sample, such as chlorophylls or anthocyanins, can interfere with spectrophotometric measurements.[6]
-
Solution:
-
Sample Blank: Prepare a sample blank containing the sample and the solvent, but without the radical solution. Subtract the absorbance of the sample blank from the sample reading.
-
Wavelength Selection: For the ABTS assay, taking readings at wavelengths beyond 700 nm can help to avoid interference from colored compounds.[6]
-
Sample Dilution: Diluting the sample can reduce background absorbance, but be aware that this can also affect the measured antioxidant capacity.[14]
-
Issue 3: Incomplete Reaction or Slow Kinetics
-
Problem: The reaction between the antioxidant and the radical does not reach its endpoint within the specified incubation time, resulting in an underestimation of the antioxidant capacity.[15][16]
-
Cause: Some antioxidants, particularly polymeric phenols, may react slowly with sterically hindered radicals like ABTS•+ and DPPH•.[11][17]
-
Solution:
-
Optimize Incubation Time: Conduct a time-course experiment to determine the point at which the reaction plateaus. For DPPH assays, a common incubation time is 30 minutes, but this may need to be adjusted.[9][18]
-
Kinetic Analysis: Instead of a single endpoint measurement, monitor the reaction kinetically and use the area under the curve for quantification, as is done in the ORAC assay.[19]
-
Experimental Protocols and Data
Optimized DPPH Assay Protocol
This protocol is adapted for chromanol-based antioxidants.
-
Preparation of DPPH Working Solution:
-
Preparation of this compound Standard Curve:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Create a series of dilutions to generate a standard curve (e.g., 0-100 µM).
-
-
Reaction and Measurement:
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Plot the percentage of inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Optimized ABTS Assay Protocol
-
Preparation of ABTS•+ Radical Cation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[21]
-
-
Preparation of ABTS Working Solution:
-
Dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[21]
-
-
Reaction and Measurement:
-
Follow the same procedure as for the DPPH assay, but measure the absorbance at 734 nm after a 6-minute incubation period.[22]
-
Quantitative Data Summary
| Assay Parameter | DPPH Assay | ABTS Assay | Reference |
| Radical Solution | 2,2-diphenyl-1-picrylhydrazyl | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | [9],[6] |
| Solvent | Methanol or Ethanol | Ethanol/Water, Phosphate Buffer | [20],[23] |
| Wavelength | ~517 nm | ~734 nm | [20],[5] |
| Incubation Time | 15-30 minutes | 6 minutes | [22] |
| Standard | This compound / Trolox | This compound / Trolox | [3] |
Visual Guides
General Antioxidant Reaction Workflow
References
- 1. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimized DPPH assay in a detergent-based buffer system for measuring antioxidant activity of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assay Dilution Factors Confound Measures of Total Antioxidant Capacity in Polyphenol-Rich Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 17. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ciencia.ucp.pt [ciencia.ucp.pt]
Issues with 2,2,7,8-Tetramethyl-6-chromanol purity and how to resolve them
Welcome to the technical support center for 2,2,7,8-Tetramethyl-6-chromanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the purity of this compound and to provide guidance on its analysis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common purity issues encountered with this compound?
A1: The primary purity issues with this compound often stem from its synthesis and degradation. As a hindered phenol, it is susceptible to oxidation, which can be accelerated by exposure to air, light, and heat. Common impurities may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis process.
-
Byproducts of synthesis: Isomers or related compounds formed during the chemical reactions.
-
Oxidation products: Quinones, dimers, and other colored compounds that form upon degradation. The oxidation of a similar compound, 2,2,5,7,8-pentamethyl-6-chromanol, is known to produce spirodimers and other complex products, suggesting that this compound could form analogous degradation products.[1]
-
Solvent residues: Residual solvents from the purification process.
Q2: My sample of this compound has developed a yellow or brownish color. What is the cause and is it still usable?
A2: A change in color from white or off-white to yellow or brown is a common indicator of degradation, specifically oxidation. Hindered phenols are known to form colored quinone-type compounds upon oxidation.[2] The usability of the discolored material depends on the specific requirements of your experiment. For applications sensitive to impurities, such as in cell-based assays or as an analytical standard, purification is highly recommended. For less sensitive applications, the impact of the impurities should be assessed.
Q3: How should I properly store this compound to maintain its purity?
A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container. It is best kept in a cool and dark place, such as a refrigerator or freezer. Avoid repeated exposure to atmospheric oxygen and light.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms: Your High-Performance Liquid Chromatography (HPLC) analysis of this compound shows one or more unexpected peaks, indicating the presence of impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation due to Oxidation | Prepare fresh solutions and re-analyze. Ensure the solvent is degassed. If the issue persists, the solid sample may be degraded. Consider purification by recrystallization or column chromatography. |
| Contamination from Labware or Solvents | Use high-purity solvents and thoroughly clean all glassware. Run a blank (solvent only) to check for background contamination. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your HPLC method. Inject a blank after a concentrated sample to check for carryover. |
| Incomplete Synthesis Reaction | If the material is from an in-house synthesis, review the reaction and purification steps to ensure complete conversion and removal of starting materials. |
Issue 2: Poor Resolution or Tailing Peaks in Chromatography
Symptoms: Chromatographic peaks (HPLC or GC) are broad, tailing, or not well-separated from other components.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Column or Mobile Phase (HPLC) | Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to water/buffer). Consider a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl). For chiral separations, specialized columns are necessary.[3] |
| Inappropriate Temperature Program (GC) | Optimize the temperature ramp rate and hold times in your Gas Chromatography (GC) method to improve separation. |
| Column Overload | Reduce the concentration of the injected sample. |
| Interaction with Active Sites on the Column | For HPLC, adding a small amount of a competitive agent like triethylamine (TEA) to the mobile phase can sometimes reduce peak tailing for basic compounds. Ensure the column is properly conditioned. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general starting point for the analysis of this compound. Method optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280-290 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Recrystallization
Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical.
-
Solvent Selection: Test the solubility of this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used. Hexane, heptane, or mixtures with a more polar solvent like ethyl acetate or isopropanol are good starting points to test.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your impure this compound and heat until it is fully dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Column chromatography is effective for separating the target compound from impurities with different polarities.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Procedure:
-
Prepare a slurry of silica gel in the non-polar solvent and pack the column.
-
Dissolve the impure this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elute the column with the chosen solvent mixture, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Data Presentation
Table 1: Example HPLC Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Standard | 8.52 | 1,250,000 | 100 |
| Lot A (New) | 8.51 | 1,235,000 | 98.8 |
| 6.24 (Impurity 1) | 15,000 | 1.2 | |
| Lot B (Aged) | 8.53 | 1,150,000 | 92.0 |
| 5.88 (Impurity 2) | 50,000 | 4.0 | |
| 7.12 (Impurity 3) | 50,000 | 4.0 |
Table 2: Suggested TLC Solvent Systems for Chromanol Derivatives
| Solvent System (v/v) | Typical Application |
| Hexane:Ethyl Acetate (9:1 to 7:3) | Good starting point for general purpose separation. |
| Dichloromethane:Methanol (99:1 to 95:5) | For separating more polar impurities. |
| Toluene:Ethyl Acetate (9:1) | Alternative non-polar system. |
Visualizations
Caption: Simplified potential degradation pathway of this compound.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purity issues.
References
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 2,2,7,8-Tetramethyl-6-chromanol and Trolox
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures
Both 2,2,7,8-Tetramethyl-6-chromanol and Trolox share the same core 6-chromanol structure, which is the antioxidant moiety of vitamin E. This structure is characterized by a hydroxyl group on the aromatic ring, which is responsible for donating a hydrogen atom to neutralize free radicals. The key structural difference lies in the substituent at the C2 position of the heterocyclic ring. Trolox possesses a carboxylic acid group, rendering it water-soluble, a property that has led to its widespread use as a standard in antioxidant assays. In contrast, this compound has a methyl group at this position.
Caption: Chemical structures of this compound and Trolox.
Comparative Antioxidant Activity
Due to a lack of direct comparative studies, a quantitative summary of the antioxidant activity of this compound versus Trolox cannot be provided at this time. However, based on their shared chromanol core, it is anticipated that this compound exhibits significant antioxidant activity. The methyl groups on the aromatic ring in both molecules enhance their antioxidant potential.
Research on the closely related compound, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), which has an additional methyl group on the aromatic ring, has shown it to be a potent antioxidant. Studies on other chromanol derivatives have also consistently demonstrated their capacity to scavenge free radicals. It is therefore reasonable to hypothesize that this compound is an effective antioxidant, though likely more lipophilic than the water-soluble Trolox due to the absence of the carboxylic acid group.
Experimental Protocols for Antioxidant Activity Assays
To facilitate further research and direct comparison, detailed protocols for common antioxidant activity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (this compound and Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at various concentrations.
-
Include a blank control (100 µL of methanol and 100 µL of DPPH solution) and a positive control (Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent.
-
Assay Procedure:
-
Add 10 µL of the sample solution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (the fluorescent probe).
-
Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Sample and Standard Preparation: Prepare serial dilutions of the test compounds and Trolox (as the standard) in a suitable buffer (e.g., phosphate buffer).
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the sample or standard to 150 µL of the fluorescein working solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
Methodology:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.
-
Loading with Probe: Wash the cells with PBS and then incubate them with a solution of DCFH-DA (2',7'-dichlorofluorescin diacetate), a cell-permeable probe that becomes fluorescent upon oxidation.
-
Treatment: Remove the DCFH-DA solution and treat the cells with the test compounds at various concentrations for a specified time (e.g., 1 hour).
-
Induction of Oxidative Stress: Add a solution of AAPH to induce the generation of peroxyl radicals.
-
Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. Results are often expressed as quercetin equivalents (QE) or as a percentage reduction in fluorescence compared to control cells.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for in vitro antioxidant activity assays.
Caption: Generalized workflow for in vitro antioxidant activity assays.
Conclusion
Both this compound and Trolox are valuable compounds for studying antioxidant mechanisms. While Trolox's water solubility has made it a ubiquitous standard, the more lipophilic nature of this compound may offer different biological activities and distributions within cellular systems. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to elucidate the specific antioxidant efficacy of this compound and further understand the structure-activity relationships within the chromanol family of antioxidants. Future research is warranted to generate the quantitative data necessary for a complete comparison.
A Comparative Analysis of Free Radical Scavenging: 2,2,7,8-Tetramethyl-6-chromanol (Trolox) versus Ascorbic Acid
In the realm of antioxidant research and drug development, the effective scavenging of free radicals is a critical attribute. This guide provides a detailed comparison of the free radical scavenging performance of two prominent antioxidants: 2,2,7,8-Tetramethyl-6-chromanol, commonly known as Trolox, a water-soluble analog of vitamin E, and ascorbic acid (Vitamin C). This objective analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in selecting the appropriate antioxidant standard and understanding their comparative efficacy.
Quantitative Performance Comparison
The free radical scavenging activities of Trolox and ascorbic acid are commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The Trolox Equivalent Antioxidant Capacity (TEAC) is another common measure, expressing the antioxidant capacity of a compound relative to Trolox.
Below is a summary of quantitative data from multiple studies comparing the performance of Trolox and ascorbic acid in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 1: Comparative IC50 Values for DPPH Radical Scavenging
| Compound | IC50 (µg/mL) | Source |
| Ascorbic Acid | 4.97 ± 0.03 | [1] |
| Trolox | Not specified in this source | [1] |
| Ascorbic Acid | ~9 to 15 | [2] |
| Trolox | Generally considered more efficient than ascorbic acid | [2] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Table 2: Comparative IC50 Values for ABTS Radical Scavenging
| Compound | IC50 (µg/mL) | Source |
| Ascorbic Acid | Not specified in this source | |
| Trolox | 2.34 | [1] |
Table 3: Trolox Equivalent Antioxidant Capacity (TEAC) of Ascorbic Acid
| Assay | TEAC Value (mM Trolox Equivalents/mM Ascorbic Acid) | Source |
| ABTS | Varies depending on reaction time | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the most common assays used to evaluate the free radical scavenging activity of Trolox and ascorbic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (Trolox, ascorbic acid)
-
Spectrophotometer
-
Cuvettes or 96-well microplate
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.
-
Preparation of sample solutions: Prepare a series of dilutions of the test compounds (Trolox and ascorbic acid) in the same solvent.
-
Reaction: Mix a specific volume of each sample dilution with a fixed volume of the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of all solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (Trolox, ascorbic acid)
-
Spectrophotometer
-
Cuvettes or 96-well microplate
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM solution of ABTS in water. React this solution with 2.45 mM potassium persulfate (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a series of dilutions of the test compounds (Trolox and ascorbic acid).
-
Reaction: Add a specific volume of the diluted ABTS•+ working solution to a specific volume of the sample solution.
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).
Materials:
-
Fluorescein (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Phosphate buffer (pH 7.4)
-
Test compounds (Trolox, ascorbic acid)
-
Fluorescence microplate reader
Procedure:
-
Preparation of reagents: Prepare working solutions of fluorescein, AAPH, and the test compounds in phosphate buffer.
-
Reaction setup: In a 96-well black microplate, add the fluorescein solution and the sample solution (or Trolox standard or blank).
-
Incubation: Incubate the plate at 37 °C for a few minutes.
-
Initiation of reaction: Add the AAPH solution to all wells to initiate the radical generation.
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using known concentrations of Trolox, and the ORAC values of the samples are expressed as Trolox equivalents.
Signaling Pathways and Mechanisms of Action
The free radical scavenging activity of these compounds is rooted in their chemical structures and their interaction with cellular signaling pathways.
This compound (Trolox) and the Nrf2/ARE Pathway
This compound, and its close analogs like 2,2,5,7,8-pentamethyl-6-chromanol (PMC), exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular antioxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under conditions of oxidative stress, Nrf2 is a transcription factor that plays a crucial role in the regulation of antioxidant and detoxification genes. In its inactive state, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Chromanols can influence this pathway by mitigating the initial oxidative stress, thereby modulating the activation of Nrf2.
Caption: Nrf2/ARE antioxidant response pathway modulated by this compound.
Ascorbic Acid's Interaction with the Cellular Antioxidant System
Ascorbic acid is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS), including superoxide, hydroxyl radicals, and singlet oxygen. Beyond direct scavenging, ascorbic acid also interacts with the endogenous antioxidant network. It can regenerate other antioxidants, most notably α-tocopherol (the lipid-soluble form of Vitamin E), from its radical form.
Furthermore, ascorbic acid can influence the expression and activity of antioxidant enzymes. It has been shown to affect the activity of enzymes like superoxide dismutase (SOD) and catalase under conditions of oxidative stress. Ascorbic acid can also modulate the activity of transcription factors involved in the cellular antioxidant response, such as Nrf2, redox effector factor 1 (Ref-1), and activator protein 1 (AP-1).[2] This indicates that ascorbic acid's protective effects are multifaceted, involving both direct chemical reactions and the modulation of cellular signaling pathways.
Caption: Multifaceted antioxidant mechanisms of Ascorbic Acid.
Conclusion
Both this compound (Trolox) and ascorbic acid are highly effective free radical scavengers, each with distinct characteristics that make them suitable for different research and development applications.
-
Trolox is a widely used standard in antioxidant capacity assays due to its stability and clear reaction kinetics. Its mechanism involves both direct scavenging and modulation of the Nrf2/ARE signaling pathway, highlighting its role in cellular defense systems.
-
Ascorbic acid is a potent and versatile antioxidant that acts through direct scavenging of a broad range of reactive oxygen species and by regenerating other antioxidants. Its influence on antioxidant enzymes and transcription factors underscores its integral role in the overall cellular antioxidant network.
The choice between these two antioxidants as a standard or a therapeutic agent will depend on the specific experimental context, the types of free radicals being investigated, and the desired biological system of interest. The quantitative data and detailed protocols provided in this guide offer a solid foundation for making informed decisions in the pursuit of understanding and combating oxidative stress.
References
Validating the cytoprotective effects of 2,2,7,8-Tetramethyl-6-chromanol in different cell lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytoprotective effects of 2,2,7,8-Tetramethyl-6-chromanol, a synthetic analog of vitamin E, against other common antioxidants. The data presented is based on studies of closely related chromanol compounds, offering valuable insights into its potential therapeutic applications in mitigating cellular damage.
Comparative Cytoprotective Performance
The cytoprotective potential of this compound and its analogs has been evaluated in various cell lines against different inducers of cellular stress. The following table summarizes the key findings from these studies, comparing its efficacy with other well-known antioxidants.
| Antioxidant Compound | Cell Line | Stress Inducer | Endpoint Assessed | Key Findings |
| 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) | Human Retinal Pigment Epithelial (hRPE) | Oxidized LDL | Cytotoxicity (LDH Assay) | PMC (1.3 µM) significantly reduced ox-LDL-induced cytotoxicity from 44.9% to 8.6% after 48 hours.[1] |
| Trolox | Rat Hepatocytes | Xanthine Oxidase-Hypoxanthine (Oxyradicals) | Cell Survival | 1-2 mM Trolox prolonged cell survival and offered superior protection compared to ascorbate, mannitol, SOD, and catalase.[2] |
| α-CEHC (Vitamin E metabolite) | Mouse Hepatoma (Hepa1c1c7) | Hydrogen Peroxide | Cytotoxicity | Pretreatment with γ-CEHC, a related metabolite, showed a cytoprotective effect, albeit to a lesser extent than its parent compound, γ-tocopherol.[3] |
| α-Tocopherol | - | Various Oxidants | Antioxidant Activity (TEAC Assay) | α-CEHC, a metabolite of α-tocopherol, exhibited antioxidant properties similar to Trolox in the TEAC assay.[3][4] |
| Ascorbic Acid | - | Various Oxidants | Antioxidant Activity (TEAC Assay) | α-CEHC demonstrated comparable antioxidant activity to ascorbic acid in in vitro assays.[3][4] |
Delving into the Mechanism: The Nrf2-HO-1 Signaling Pathway
Studies on the analog 2,2,5,7,8-pentamethyl-6-chromanol (PMC) have elucidated a key signaling pathway involved in its cytoprotective effects. PMC has been shown to mitigate oxidative stress by modulating the Nrf2-HO-1 pathway.[1][5]
Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of several cytoprotective genes, including Heme Oxygenase-1 (HO-1). HO-1 plays a crucial role in cellular defense against oxidative damage. PMC was found to suppress the upregulation of HO-1 at both the mRNA and protein levels in response to oxidized LDL, suggesting that it acts by reducing the initial oxidative stress, thereby preventing the activation of this stress-response pathway.[1][5]
Caption: Signaling pathway of PMC-mediated cytoprotection.
Experimental Protocols
To facilitate further research and validation, detailed protocols for the key assays mentioned in this guide are provided below.
Cell Viability and Cytotoxicity Assays
A fundamental aspect of evaluating cytoprotection is the assessment of cell viability and death following exposure to a stressor, with and without the protective agent.
Caption: A generalized workflow for assessing cytoprotection.
1. MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or other antioxidants for a specified duration.
-
Introduce the cytotoxic agent and incubate for the desired period.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. LDH Assay (Cytotoxicity)
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as a marker for cytotoxicity.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the culture supernatant is proportional to the number of dead cells.
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cell damage. The following assays can be used to quantify apoptosis.
1. Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis.
-
Principle: This assay uses a substrate that, when cleaved by an active caspase, releases a chromophore or fluorophore. The signal intensity is proportional to the caspase activity.
-
Protocol:
-
After treatment, lyse the cells to release their contents.
-
Add the cell lysate to a reaction buffer containing a specific caspase substrate (e.g., for caspase-3).
-
Incubate to allow for the enzymatic reaction to occur.
-
Measure the resulting colorimetric or fluorescent signal.
-
2. TUNEL Assay (DNA Fragmentation)
A hallmark of late-stage apoptosis is the fragmentation of DNA.
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA breaks by labeling the 3'-hydroxyl termini with labeled dUTP.
-
Protocol:
-
Fix and permeabilize the treated cells.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
TdT incorporates the labeled dUTP at the 3'-OH ends of fragmented DNA.
-
Visualize and quantify the labeled cells using fluorescence microscopy or flow cytometry.
-
Oxidative Stress Assays
Evaluating the antioxidant capacity of a compound involves measuring its effect on markers of oxidative stress.
1. Reactive Oxygen Species (ROS) Detection
-
Principle: This assay utilizes fluorescent probes, such as DCFDA (2',7'-dichlorofluorescin diacetate), which become fluorescent upon oxidation by ROS.
-
Protocol:
-
Load the cells with the DCFDA probe.
-
Treat the cells with the antioxidant and then the stress inducer.
-
Measure the increase in fluorescence over time using a fluorescence plate reader or microscope.
-
2. Glutathione (GSH/GSSG) Ratio Assay
-
Principle: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox status. A decrease in this ratio signifies increased oxidative stress.
-
Protocol:
-
Lyse the treated cells.
-
Measure the total glutathione (GSH + GSSG) and the GSSG concentration using a colorimetric or fluorometric assay kit.
-
Calculate the GSH concentration and the GSH/GSSG ratio.
-
References
- 1. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trolox protects rat hepatocytes against oxyradical damage and the ischemic rat liver from reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Antioxidant Assays Using 2,2,7,8-Tetramethyl-6-chromanol (Trolox) as a Standard
For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant capacity is crucial. This guide provides a comprehensive comparison of common antioxidant assays that utilize 2,2,7,8-Tetramethyl-6-chromanol (Trolox) as a standard, complete with experimental data, detailed protocols, and workflow visualizations.
Antioxidant capacity is a critical parameter in the evaluation of pharmaceuticals, nutraceuticals, and food products. The use of a common standard allows for the normalization and comparison of results across different assays and laboratories. Trolox, a water-soluble analog of vitamin E, is widely employed as such a standard due to its stable and predictable antioxidant activity. This guide focuses on the cross-validation of four prevalent antioxidant assays: DPPH, ABTS, ORAC, and FRAP.
Principles of Common Antioxidant Assays
Antioxidant capacity assays can be broadly categorized based on their underlying chemical reactions: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).[1]
-
Hydrogen Atom Transfer (HAT)-based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a prime example of this mechanism.
-
Electron Transfer (ET)-based assays involve the reduction of an oxidant, which is typically a colored radical, by the antioxidant. The color change is proportional to the antioxidant's capacity. DPPH, ABTS, and FRAP assays fall into this category.[1]
It is important to note that the lack of correlation between the results of different assays is often observed, which can be attributed to the different mechanisms and reaction kinetics of the assays.[2]
Comparative Analysis of Antioxidant Assays
The selection of an appropriate antioxidant assay depends on the specific research question and the properties of the sample being tested. The following table summarizes the key features of the four assays discussed.
| Assay | Principle | Wavelength | Advantages | Disadvantages |
| DPPH | Electron Transfer (ET) | 517 nm[3] | Simple, rapid, and does not require a specialized instrument.[4] | Can be subject to interference from compounds that absorb at the same wavelength. |
| ABTS | Electron Transfer (ET) | 734 nm[3][5] | Applicable to both hydrophilic and lipophilic antioxidants and less prone to interference.[1] | The ABTS radical needs to be generated prior to the assay.[6] |
| ORAC | Hydrogen Atom Transfer (HAT) | 485 nm (Ex), 520 nm (Em) | Measures the inhibition of peroxyl radical-induced oxidation, which is biologically relevant.[2] | More complex and requires a fluorescence plate reader. |
| FRAP | Electron Transfer (ET) | 593 nm[3] | Simple, rapid, and the reagent is stable.[7] | Measures the reducing power of a sample, which may not directly correlate with its radical scavenging ability. Works at an acidic pH.[1] |
Quantitative Comparison of Antioxidant Capacities
The Trolox Equivalent Antioxidant Capacity (TEAC) is a common metric for expressing the results of antioxidant assays. It represents the concentration of a Trolox solution that has the same antioxidant capacity as the sample. The following table presents a comparison of TEAC values for various compounds obtained from different assays. It is important to note that TEAC values can vary significantly between assays.[5][8]
| Compound | Assay | TEAC (mmol Trolox/g) | Reference |
| Silybum marianum Extract | TEAC (ABTS) | 1.34 ± 0.12 | [5] |
| Silybum marianum Extract | ORAC | 11.71 | [5] |
| Lippia citriodora Extract | TEAC (ABTS) | 1.13 ± 0.06 | [5] |
| Lippia citriodora Extract | ORAC | 5.93 | [5] |
| Gallic Acid | CUPRAC | 2.62 mol TE/mol | [9] |
| Gallic Acid | Ferricyanide reduction | 2.23 - 2.78 mol TE/mol | [9] |
| Gallic Acid | ABTS | 3.21 - 4.73 mol TE/mol | [9] |
| Gallic Acid | FRAP | 1.85 - 3.05 mol TE/mol | [9] |
| Gallic Acid | ORAC | 1.05 mol TE/mol | [9] |
Experimental Protocols
Detailed methodologies for performing each assay are crucial for reproducibility and cross-validation.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[3] A 0.95 mmol/L solution can be made by dissolving 0.00374 g of DPPH in 50 mL of DMSO and then diluting to 100 mL with ACS water.[4]
-
Standard Preparation: Prepare a series of Trolox standards by diluting a 1 mM stock solution to concentrations ranging from 10 to 550 µmol/L.[4]
-
Sample Preparation: Dissolve the sample in a suitable solvent.
-
Assay Procedure:
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the TEAC value by comparing the sample's activity to the Trolox standard curve.[10]
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11] Dilute the ABTS•+ solution with a phosphate buffer (pH 7.4) to an absorbance of 0.7 at 734 nm.[3]
-
Standard Preparation: Prepare a series of Trolox standards (e.g., 0.00625 mM to 0.1 mM) in 96% ethanol.[6]
-
Sample Preparation: Dissolve the sample in a suitable solvent.
-
Assay Procedure:
-
Calculation: The decrease in absorbance is proportional to the antioxidant concentration. Calculate the TEAC value from the Trolox standard curve.[6]
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation: Prepare a fluorescein solution, an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and a Trolox stock solution.
-
Standard Preparation: Prepare a series of Trolox standards.
-
Sample Preparation: Dissolve the sample in a suitable solvent.
-
Assay Procedure:
-
In a black 96-well plate, add the sample or standard followed by the fluorescein solution.
-
Incubate the plate.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay kinetically over time using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. The results are expressed as Trolox equivalents.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation: Prepare the FRAP reagent by mixing a 300 mM acetate buffer (pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl3·6H2O solution in a 10:1:1 ratio.[3]
-
Standard Preparation: Prepare a series of Trolox standards.
-
Sample Preparation: Dissolve the sample in a suitable solvent.
-
Assay Procedure:
-
Calculation: The change in absorbance is proportional to the reducing power of the sample. Calculate the TEAC value from the Trolox standard curve.
Visualizing the Workflow and Mechanisms
Diagrams can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for the cross-validation of antioxidant assays.
Caption: Mechanisms of antioxidant action: HAT vs. ET.
References
- 1. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.4.2. Trolox Equivalent Antioxidant Capacity Assays [bio-protocol.org]
- 4. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2.5. Trolox Antioxidant Activity [bio-protocol.org]
- 7. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00330J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. ijpsonline.com [ijpsonline.com]
A Comparative In Vivo Efficacy Analysis: 2,2,7,8-Tetramethyl-6-chromanol and Alpha-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two potent antioxidant compounds: 2,2,7,8-Tetramethyl-6-chromanol and the well-established alpha-tocopherol, the most biologically active form of Vitamin E. While direct in vivo comparative studies are limited, this document synthesizes available data on their individual antioxidant capacities, mechanisms of action, and provides detailed experimental protocols for relevant in vivo assays to facilitate further research.
I. Introduction
Alpha-tocopherol is a lipid-soluble antioxidant that plays a crucial role in protecting cell membranes from oxidative damage.[1][2] Its mechanism of action primarily involves scavenging peroxyl radicals to terminate lipid peroxidation chain reactions.[1] this compound shares the core chromanol ring structure with alpha-tocopherol, which is responsible for the antioxidant activity. However, it lacks the phytyl tail of alpha-tocopherol. A close analog, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), is considered the antioxidant moiety of alpha-tocopherol and has been noted for its higher aqueous solubility while retaining in vitro antioxidant activity.[3] This structural difference may influence its bioavailability and distribution in vivo.
II. Comparative Data
Due to the scarcity of direct in vivo comparative studies, this section presents a summary of their general properties and available in vitro antioxidant activity data to infer potential in vivo efficacy.
Table 1: General and Physicochemical Properties
| Property | This compound | Alpha-Tocopherol |
| Synonyms | Tocol | Vitamin E |
| Chemical Formula | C13H18O2 | C29H50O2 |
| Molar Mass | 206.28 g/mol | 430.71 g/mol |
| Structure | Chromanol ring with a methyl-substituted side chain | Chromanol ring with a phytyl tail |
| Solubility | Higher potential aqueous solubility due to the absence of the long phytyl tail | Lipid-soluble |
Table 2: In Vitro Antioxidant Activity Comparison
| Assay | This compound Derivatives | Alpha-Tocopherol | Reference |
| Radical Scavenging Activity | 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols showed excellent antioxidant activity, though slightly less than PMC (a model for alpha-tocopherol). | Potent peroxyl radical scavenger. | [4] |
| Reaction with DPPH radical | Slower reaction rate compared to PMC. | High reactivity. | [4] |
| Reaction with Galvinoxyl radical | Slower reaction rate compared to PMC. | High reactivity. | [4] |
III. Signaling Pathways
Alpha-tocopherol is known to modulate various signaling pathways beyond its direct antioxidant effects.[5] The signaling pathways of this compound are less characterized, but studies on its analog, PMC, suggest potential roles in modulating pathways related to inflammation and cell survival.
Figure 1: Simplified signaling pathway of Alpha-Tocopherol's anti-inflammatory action.
Figure 2: Proposed antioxidant signaling pathway for Chromanol derivatives based on in vitro data for PMC.
IV. Experimental Protocols for In Vivo Efficacy Assessment
To facilitate direct comparative studies, this section provides detailed protocols for key in vivo assays to measure antioxidant efficacy.
Experimental Workflow
Figure 3: General workflow for in vivo antioxidant efficacy comparison.
Lipid Peroxidation Assay (TBARS Method)
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
Materials:
-
Tissue homogenate (e.g., liver)
-
1.15% KCl solution
-
8.1% Sodium dodecyl sulfate (SDS)
-
20% Acetic acid solution (pH 3.5)
-
0.8% Thiobarbituric acid (TBA) solution
-
n-butanol
Procedure:
-
Prepare a 10% tissue homogenate in 1.15% KCl.
-
To 0.1 mL of homogenate, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid, and 1.5 mL of 0.8% TBA.
-
Bring the final volume to 4.0 mL with distilled water.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the tubes and add 1.0 mL of distilled water and 5.0 mL of n-butanol.
-
Shake vigorously and centrifuge at 4000 rpm for 10 minutes.
-
Measure the absorbance of the organic layer at 532 nm.
-
Calculate MDA concentration using a standard curve of 1,1,3,3-tetramethoxypropane.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
Materials:
-
Tissue homogenate
-
Phosphate buffer (pH 7.8)
-
Nitroblue tetrazolium (NBT) solution
-
NADH solution
-
Phenazine methosulfate (PMS) solution
Procedure:
-
Mix 1.2 mL of sodium pyrophosphate buffer, 0.1 mL of 186 µM PMS, and 0.3 mL of 300 µM NBT.
-
Add 0.2 mL of 780 µM NADH and 0.2 mL of tissue homogenate.
-
Incubate at 30°C for 90 seconds.
-
Stop the reaction by adding 1.0 mL of glacial acetic acid.
-
Add 4.0 mL of n-butanol, shake, and allow to stand for 10 minutes.
-
Separate the butanol layer and measure its absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H2O2).
Materials:
-
Tissue homogenate
-
Phosphate buffer (pH 7.0)
-
Hydrogen peroxide (H2O2) solution
-
Dichromate-acetic acid reagent
Procedure:
-
Add 0.5 mL of tissue homogenate to 1.0 mL of 0.01 M phosphate buffer.
-
Add 0.5 mL of 2M H2O2 and incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 2.0 mL of dichromate-acetic acid reagent.
-
Heat the tubes in a boiling water bath for 10 minutes.
-
Cool the tubes and measure the absorbance at 610 nm.
-
Calculate catalase activity based on the rate of H2O2 decomposition.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the rate of NADPH oxidation coupled to the reduction of oxidized glutathione.
Materials:
-
Tissue homogenate
-
Phosphate buffer (pH 7.0)
-
EDTA solution
-
Sodium azide solution
-
GSH solution
-
NADPH solution
-
Glutathione reductase solution
-
H2O2 solution
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, GSH, NADPH, and glutathione reductase.
-
Add the tissue homogenate to the reaction mixture and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding H2O2.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes.
-
GPx activity is proportional to the rate of NADPH oxidation.[6][7]
8-Isoprostane Measurement
8-isoprostane is a reliable biomarker of in vivo lipid peroxidation and can be measured in plasma or urine.[8]
Materials:
-
Plasma or urine sample
-
Internal standard (deuterated 8-isoprostane)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system
Procedure:
-
Add the internal standard to the sample.
-
Perform solid-phase extraction to purify the isoprostanes.
-
Analyze the extracted sample using a validated LC-MS/MS method.[8]
-
Quantify 8-isoprostane levels based on the ratio of the analyte to the internal standard.
V. Conclusion
While alpha-tocopherol is a well-established in vivo antioxidant, the potential of this compound and its derivatives as effective antioxidants in biological systems warrants further investigation. The absence of the phytyl tail in chromanols may enhance their bioavailability, potentially leading to different in vivo efficacy profiles. The experimental protocols provided in this guide offer a framework for conducting rigorous in vivo comparative studies to elucidate the relative antioxidant potency of these compounds. Such research is crucial for the development of novel and more effective antioxidant therapies.
References
- 1. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E 2,2,5,7,8-pentamethyl-6-chromanol (APC-100) in men with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 2.1. Animals [bio-protocol.org]
- 7. In vivo antioxidant and hepatoprotective activity of methanolic extracts of Daucus carota seeds in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
A Comparative Analysis of the Anti-inflammatory Properties of Chromanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of various chromanol derivatives. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a valuable resource for identifying promising candidates for further investigation and development in the field of anti-inflammatory therapeutics.
Introduction to Chromanol Derivatives as Anti-inflammatory Agents
Chromanol derivatives, a class of compounds characterized by a chromanol ring structure, have garnered significant attention for their potent anti-inflammatory activities. This family includes naturally occurring compounds such as tocopherols and tocotrienols (forms of Vitamin E), as well as a growing number of synthetic analogs. Their mechanism of action is multifaceted, primarily involving the inhibition of key pro-inflammatory enzymes and the modulation of critical signaling pathways that govern the inflammatory response. Understanding the comparative efficacy and mechanisms of these derivatives is crucial for the rational design of novel anti-inflammatory drugs.
Comparative Anti-inflammatory Activity
The anti-inflammatory potency of chromanol derivatives is commonly assessed by their ability to inhibit key enzymes and cellular processes involved in inflammation. This section presents a comparative summary of the half-maximal inhibitory concentrations (IC50) for various chromanol derivatives against cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and nitric oxide (NO) production.
Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors.
Table 1: Comparative Inhibition of COX-1 and COX-2 by Chromanol Derivatives (IC50 values in µM)
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Tocopherols | |||
| α-Tocopherol | ~12 | >100 | [1] |
| γ-Tocopherol | 1-2.5 | >100 | [1] |
| δ-Tocopherol | 1-2.5 | >100 | [1] |
| Tocotrienols | |||
| γ-Tocotrienol | 1-2.5 | >100 | [1] |
| δ-Tocotrienol | 1-2.5 | >100 | [1] |
| Carboxychromanols | |||
| δ-Tocopherol-13'-COOH | 3-4 | 4-10 | [1] |
| δ-Tocotrienol-13'-COOH | 4 | ~10 | [1] |
| Synthetic Derivatives | |||
| Kuwanon A | >100 | 14 | [2] |
| Reference Drugs | |||
| Celecoxib | - | >6.3 (SI) | [2] |
SI: Selectivity Index (COX-1 IC50 / COX-2 IC50). A higher SI indicates greater selectivity for COX-2.
Inhibition of 5-Lipoxygenase (5-LOX)
5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma and allergic reactions.
Table 2: Comparative Inhibition of 5-Lipoxygenase by Chromanol Derivatives (IC50 values in µM)
| Compound/Derivative | 5-LOX IC50 (µM) | Reference |
| Tocotrienols | ||
| γ-Tocotrienol | 4.3 | [1] |
| δ-Tocotrienol | 4.3 | [1] |
| Carboxychromanols | ||
| δ-Tocopherol-13'-COOH | 1.6 | [1] |
| δ-Tocotrienol-13'-COOH | 0.5 | [1] |
| Reference Drug | ||
| Zileuton | ~1 | [1] |
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Therefore, the ability of compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of their anti-inflammatory potential.
Table 3: Comparative Inhibition of Nitric Oxide Production by Chromanol and Chromone Derivatives (IC50/EC50 values in µM)
| Compound/Derivative | Cell Line | IC50/EC50 (µM) | Reference |
| Chromone Derivatives | |||
| Compound 5-9 (amide derivative) | RAW 264.7 | 5.33 ± 0.57 | [3] |
| Ferrocenylchroman-2-one Derivatives | |||
| Compound 3h | RAW 264.7 | Potent Inhibition (IC50 not specified) | [4] |
| Reference Drug | |||
| Ibuprofen | RAW 264.7 | Higher than 5.33 µM | [3] |
Key Inflammatory Signaling Pathways
Chromanol derivatives exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5][6] Some vitamin E derivatives, such as 2,2,5,7,8-Pentamethyl-6-hydroxychromane (PMC), have been shown to completely inhibit NF-κB activation at low concentrations.[7]
Caption: Simplified NF-κB signaling pathway and points of inhibition by chromanol derivatives.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[3] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes. Tocotrienols have been shown to inhibit the activation of ERK and Akt, another key signaling molecule.[8][9] Some novel chromone derivatives specifically inhibit the TLR4-dependent activation of p38 MAPK.[10]
Caption: Overview of the MAPK signaling pathway and inhibitory actions of chromanol derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the anti-inflammatory properties of chromanol derivatives.
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Principle: The assay is based on the detection of prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme, using a fluorometric method.
-
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
Arachidonic Acid (substrate)
-
COX Cofactor
-
96-well white opaque plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the test compound (dissolved in a suitable solvent like DMSO) and the COX-2 enzyme to the wells of the 96-well plate.
-
Incubate for a short period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically at an excitation/emission of approximately 535/587 nm.
-
The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the test compound to the rate of the control (enzyme without inhibitor).
-
Determine the IC50 value by testing a range of inhibitor concentrations.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of a compound on the 5-LOX enzyme.
-
Principle: The assay measures the production of hydroperoxides from the lipoxygenation of a fatty acid substrate (e.g., arachidonic acid or linoleic acid) by 5-LOX.
-
Materials:
-
Purified 5-LOX enzyme
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate (e.g., arachidonic acid)
-
96-well plate
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Prepare a reaction mixture containing LOX Assay Buffer and LOX Probe.
-
Add the test compound and the 5-LOX enzyme to the wells.
-
Incubate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the LOX substrate.
-
Measure the absorbance or fluorescence at the appropriate wavelength. The increase in signal corresponds to the formation of hydroperoxides.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the COX-2 assay.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent.
-
Principle: The production of NO is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant. A purple azo dye will form in the presence of nitrite.
-
Measure the absorbance at approximately 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition and determine the IC50 value.
-
A concurrent cell viability assay (e.g., MTT or resazurin) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
-
Conclusion
This comparative guide highlights the significant anti-inflammatory potential of chromanol derivatives. The presented data indicates that specific structural modifications to the chromanol core can lead to potent and selective inhibition of key inflammatory mediators and pathways. In particular, tocotrienols and their carboxychromanol metabolites show promising activity against 5-LOX, while certain synthetic chromone and chroman derivatives exhibit notable inhibition of COX-2 and nitric oxide production. The modulation of the NF-κB and MAPK signaling pathways appears to be a central mechanism underlying their anti-inflammatory effects.
The information compiled herein provides a solid foundation for researchers and drug development professionals to identify lead compounds and guide future structure-activity relationship studies. Further investigation into the in vivo efficacy, pharmacokinetic profiles, and safety of the most potent chromanol derivatives is warranted to translate these promising preclinical findings into novel anti-inflammatory therapies.
References
- 1. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappa B activation by vitamin E derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2,2,7,8-Tetramethyl-6-chromanol and Other Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic antioxidants, 2,2,7,8-Tetramethyl-6-chromanol, a close structural analog of the active core of Vitamin E, presents a compelling profile for researchers in drug development and cellular biology. This guide provides an objective, data-driven comparison of its antioxidant performance against other widely used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and the water-soluble Vitamin E analog, Trolox.
Quantitative Performance Comparison
The antioxidant capacity of these compounds is evaluated through several standard assays, including Trolox Equivalent Antioxidant Capacity (TEAC), Oxygen Radical Absorbance Capacity (ORAC), and inhibition of lipid peroxidation. The following tables summarize the available quantitative data to facilitate a direct comparison.
| Compound | TEAC Value (Relative to Trolox) | Source |
| This compound | ~1.0 (Estimated) | [1] |
| Butylated Hydroxytoluene (BHT) | 1.29 | [2] |
| Butylated Hydroxyanisole (BHA) | Data not available | |
| Trolox | 1.0 (Standard) | [3] |
Note: The TEAC value for this compound is estimated based on studies of its structurally similar metabolite, α-CEHC, which exhibits antioxidant properties comparable to Trolox.[1]
| Compound | ORAC Value (Relative to Trolox) | Source |
| This compound | Data not available | |
| Butylated Hydroxytoluene (BHT) | Data not available | |
| Butylated Hydroxyanisole (BHA) | Data not available | |
| Trolox | 1.0 (Standard) | [4][5] |
| Compound | Lipid Peroxidation Inhibition (IC50) | Source |
| This compound | Data not available | |
| Butylated Hydroxytoluene (BHT) | ~73-96 µM | [6][7] |
| Butylated Hydroxyanisole (BHA) | Data not available | |
| Trolox | 8.4 µM | [8] |
Mechanism of Action: The Role of the Chromanol Ring
The antioxidant activity of this compound and Trolox is primarily attributed to the hydroxyl group on the chromanol ring. This group can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of oxidation. The resulting chromanoxyl radical is relatively stable due to resonance delocalization, preventing it from initiating further oxidative damage.
Signaling Pathway Involvement
Recent studies indicate that the protective effects of chromanol-based antioxidants extend beyond simple radical scavenging. A key mechanism involves the modulation of intracellular signaling pathways, particularly the Keap1-Nrf2 antioxidant response pathway. Under conditions of oxidative stress, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), a close analog of the target compound, has been shown to promote the nuclear translocation of the transcription factor Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation. This enhances the cell's endogenous antioxidant defenses.
Furthermore, there is a known crosstalk between the Nrf2 and the NF-κB signaling pathways. Activation of Nrf2 can lead to the suppression of NF-κB, a key regulator of inflammation. By inhibiting NF-κB, chromanol antioxidants can attenuate the inflammatory response that is often associated with oxidative stress.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.org.mx [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of 2,2,7,8-Tetramethyl-6-chromanol (Trolox)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activity of 2,2,7,8-Tetramethyl-6-chromanol, commonly known as Trolox, with other well-established antioxidant compounds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in the fields of antioxidant research and drug development.
Introduction to this compound (Trolox)
This compound (Trolox) is a water-soluble analog of vitamin E.[1] It possesses the chromanol ring responsible for the antioxidant properties of vitamin E but lacks the hydrophobic phytyl tail, rendering it soluble in aqueous solutions.[1] This characteristic makes Trolox a versatile tool in antioxidant research, as it can be utilized in a wide range of biological and chemical assays. Trolox is widely used as a standard to which the antioxidant capacity of other compounds is compared, with results often expressed as Trolox Equivalents (TE).[2] Its primary antioxidant mechanism involves donating a hydrogen atom from the hydroxyl group on its chromanol ring to scavenge free radicals.[1]
In Vitro Antioxidant Activity: A Comparative Analysis
The in vitro antioxidant capacity of a compound is a fundamental measure of its ability to neutralize free radicals in a controlled laboratory setting. Several standardized assays are employed to quantify this activity. This section compares the in vitro antioxidant performance of Trolox with that of other common antioxidants: Ascorbic Acid (Vitamin C), Gallic Acid, and Quercetin.
Data Presentation: In Vitro Antioxidant Capacity
The following table summarizes the 50% inhibitory concentration (IC50) values for Trolox and its alternatives in two of the most common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Lower IC50 values indicate a higher antioxidant potency.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Trolox | 3.77 ± 0.08 | 2.93 ± 0.03 | [3] |
| Ascorbic Acid | 4.97 ± 0.03 | - | [4] |
| Gallic Acid | - | 1.03 ± 0.25 | [5] |
| Quercetin | 14.31 ± 0.03 | 2.10 | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols: In Vitro Assays
Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of these experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's radical scavenging activity.[6]
Procedure: [7]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample and Standard Preparation: Prepare stock solutions of the test compounds (e.g., Trolox, Ascorbic Acid) and the samples to be tested in a suitable solvent (e.g., methanol, ethanol). A series of dilutions should be prepared to determine the IC50 value.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period, typically 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color. The degree of decolorization is proportional to the antioxidant's activity and is measured spectrophotometrically.[8]
Procedure: [8]
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare stock solutions and serial dilutions of the test compounds and samples in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a specific time, typically 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[2]
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[9]
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH, the peroxyl radical generator, in the same phosphate buffer.
-
Trolox Standard: Prepare a stock solution of Trolox and a series of dilutions to create a standard curve.
-
-
Assay in 96-well Plate:
-
Add the fluorescein solution to each well of a black 96-well microplate.
-
Add the blank (buffer), Trolox standards, or sample solutions to the respective wells.
-
Incubate the plate at 37°C for a few minutes.
-
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the oxidative reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
In Vivo Antioxidant Activity: A Comparative Perspective
While in vitro assays provide valuable initial screening data, in vivo studies are crucial for understanding the antioxidant effects of a compound within a complex biological system. These studies often involve animal models where oxidative stress is induced, and the protective effects of the antioxidant are evaluated by measuring various biomarkers.
Data Presentation: In Vivo Antioxidant Enzyme Modulation
The following table summarizes the effects of Trolox and other antioxidants on the activity of key endogenous antioxidant enzymes—Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)—in animal models of oxidative stress. An increase in the activity of these enzymes generally indicates a beneficial antioxidant effect.
| Antioxidant | Animal Model | Key Findings | Reference |
| Trolox | Cigarette smoke-exposed mice | Decreased oxidative stress markers and DNA damage.[10] | [10] |
| Ascorbic Acid | Spontaneously hypertensive rats | Lifelong antioxidant therapy (including ascorbic acid) improved oxidative stress and ameliorated abnormalities of antioxidant enzyme expressions and activities.[11] | [11] |
| Quercetin | Cirrhotic rats | Corrected the reduction in SOD, CAT, and GPx activities.[8] | [8] |
| Quercetin | Hypercholesterolemic rats | Significantly increased the levels of GSHPx, SOD, and CAT.[3] | [3] |
Note: The data presented is a qualitative summary. Direct quantitative comparison is challenging due to the variability in animal models, dosage, and methods of inducing oxidative stress.
Experimental Protocols: In Vivo Antioxidant Assessment
A generalized experimental workflow for assessing the in vivo antioxidant activity of a compound is outlined below.
General Experimental Design for In Vivo Antioxidant Studies
-
Animal Model Selection: Choose an appropriate animal model, commonly rats or mice.
-
Induction of Oxidative Stress: Induce oxidative stress using various methods, such as administration of pro-oxidant chemicals (e.g., carbon tetrachloride, thioacetamide), induction of a disease state known to involve oxidative stress (e.g., diabetes, hypertension), or exposure to environmental stressors (e.g., cigarette smoke).[12]
-
Treatment Groups: Divide the animals into several groups:
-
Normal control group (no treatment).
-
Oxidative stress control group (inducer of oxidative stress only).
-
Positive control group (inducer of oxidative stress + a known antioxidant like silymarin).
-
Test groups (inducer of oxidative stress + different doses of the test compound, e.g., Trolox).
-
-
Administration of Compounds: Administer the test compounds and controls for a specific duration.
-
Sample Collection: At the end of the study period, collect blood and tissue samples (e.g., liver, kidney, brain) for biochemical analysis.
-
Biochemical Analysis:
-
Antioxidant Enzyme Assays: Measure the activity of key antioxidant enzymes such as SOD, CAT, and GPx in tissue homogenates or serum.[8]
-
Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS) as a marker of lipid peroxidation.
-
Other Oxidative Stress Markers: Assess other markers like protein carbonyls and levels of reduced glutathione (GSH).
-
-
Histopathological Examination: Examine tissue sections for pathological changes.
-
Statistical Analysis: Analyze the data statistically to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.
Nrf2 Signaling Pathway in Oxidative Stress Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of the Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress. Studies have shown that Trolox can contribute to the Nrf2-mediated protection of cells from oxidative injury.[10]
Caption: Nrf2 signaling pathway in response to oxidative stress.
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a typical workflow for conducting in vitro antioxidant capacity assays.
Caption: General workflow for in vitro antioxidant assays.
Experimental Workflow for In Vivo Antioxidant Studies
This diagram outlines the key steps involved in a typical in vivo study to evaluate the antioxidant effects of a compound.
Caption: Workflow for in vivo antioxidant activity assessment.
Conclusion
This compound (Trolox) serves as a valuable and widely accepted standard in antioxidant research due to its water solubility and consistent performance in various in vitro assays. The comparative data presented in this guide highlights its potent radical scavenging activity. However, it is crucial to recognize that in vitro antioxidant capacity does not always directly translate to in vivo efficacy. The in vivo studies summarized here demonstrate that while Trolox shows protective effects, other natural antioxidants like quercetin also exhibit significant modulation of endogenous antioxidant defense systems.
For researchers and drug development professionals, this guide underscores the importance of a multi-faceted approach to evaluating antioxidant potential. A combination of in vitro screening assays, followed by well-designed in vivo studies to assess the impact on physiological markers of oxidative stress and antioxidant enzyme activities, is essential for a comprehensive understanding of a compound's antioxidant profile. The detailed protocols and workflows provided herein offer a practical framework for conducting such evaluations. Future research should focus on more direct comparative in vivo studies to better delineate the relative therapeutic potential of Trolox and other promising antioxidant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imsear.searo.who.int [imsear.searo.who.int]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin Treatment Ameliorates Systemic Oxidative Stress in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploitation of Quercetin’s Antioxidative Properties in Potential Alternative Therapeutic Options for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Superoxide dismutase, catalase and glutathione peroxidase in the spontaneously hypertensive rat kidney: effect of antioxidant-rich diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,2,7,8-Tetramethyl-6-chromanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This document provides essential safety and logistical information for the disposal of 2,2,7,8-Tetramethyl-6-chromanol, a compound often handled in laboratory settings.
The following guidance is based on safety data sheets for the closely related compound D-gamma-Tocopherol (CAS Number: 54-28-4), as a specific safety data sheet for this compound was not available. D-gamma-Tocopherol shares a similar chromanol ring structure and is considered a good proxy for its safe handling and disposal.
Key Safety and Hazard Information
This compound is classified as a combustible liquid. While it is not regulated as a dangerous good for transport, proper handling and disposal are crucial to prevent accidents and environmental contamination.[1]
| Property | Value |
| CAS Number | 54-28-4 (for D-gamma-Tocopherol) |
| Physical State | Liquid |
| Hazards | Combustible liquid |
| Transport Information | Not regulated as a dangerous good |
Experimental Protocols: Spill Management and Disposal
Personal Protective Equipment (PPE): Before handling the chemical for disposal or in the event of a spill, ensure the following PPE is worn:
-
Gloves: Inspect gloves prior to use.
-
Eye Protection: Safety glasses or face shield.
-
Protective Clothing: To prevent skin contact.
Spill Cleanup Protocol:
-
Remove Ignition Sources: As a combustible liquid, all potential ignition sources should be eliminated from the vicinity of a spill.[2]
-
Ventilate the Area: Ensure adequate ventilation.
-
Containment: Collect, bind, and pump off spills. Use an inert, inorganic, non-combustible absorbent material (e.g., dry-lime, sand, soda ash) to soak up the spill.[1]
-
Collection: Place the absorbent material into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the affected area thoroughly.
Disposal Protocol:
Waste material must be disposed of in accordance with national and local regulations.
-
Containerization: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
Waste Collection: Dispose of contents and container to an approved waste disposal plant.[2] This should be done through an authorized disposal facility.[1]
-
Environmental Protection: Do not allow the product to enter drains, sewers, or other waterways.[1]
Visual Guide to Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,2,7,8-Tetramethyl-6-chromanol
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,2,7,8-Tetramethyl-6-chromanol.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Details and Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles; Face shield | To protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber); Lab coat or coveralls | To prevent skin contact. Immediately remove and launder contaminated clothing before reuse. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Required when handling the solid form to avoid inhalation of dust, or if working in a poorly ventilated area. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3]
-
Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and direct sunlight.[5]
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing becomes difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill and Disposal Procedures:
-
Spill Containment: In case of a spill, avoid dust formation.[6] Evacuate the area and ensure adequate ventilation. Collect the spilled material using a method that does not generate dust (e.g., gently sweep or vacuum) and place it in a suitable, closed container for disposal.[6]
-
Disposal: Dispose of the chemical and any contaminated materials at an approved waste disposal plant. Do not allow the product to enter drains or waterways. Disposal must be in accordance with local, regional, and national regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2,2,5,7,8-Pentamethyl-6-chromanol 97 950-99-2 [sigmaaldrich.com]
- 2. 2,2,5,7,8-Pentamethyl-6-chromanol | C14H20O2 | CID 99479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 6. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
